In-Depth Technical Guide: In Vitro Mechanism of Action Profiling of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Executive Summary In modern rational drug design, specific chemical scaffolds serve as "privileged structures" capable of interacting with diverse biological targets depending on their peripheral functionalization. The c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, specific chemical scaffolds serve as "privileged structures" capable of interacting with diverse biological targets depending on their peripheral functionalization. The compound 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0) represents a highly versatile pharmacophore.
As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dual-modality molecular probe. Extensive structural biology and pharmacological profiling reveal that the 4-amino-1H-pyrazole-3-carboxamide core is predominantly utilized in two distinct in vitro mechanisms of action (MoA):
Type I Kinase Inhibition: Acting as an ATP-competitive hinge-binder (e.g., targeting CDKs, BTK, and Aurora kinases)[1].
GPCR Negative Allosteric Modulation (NAM): Acting as a non-competitive antagonist at the metabotropic glutamate receptor 5 (mGluR5)[2].
This whitepaper outlines the causality-driven, self-validating in vitro methodologies required to elucidate and quantify the MoA of this compound across both target classes.
Part 1: Structural Pharmacology & Binding Rationale
Understanding why a compound behaves a certain way in vitro begins with its structural geometry.
The Kinase Hinge-Binding Hypothesis
Kinase inhibitors must compete with high intracellular concentrations of ATP (typically 1–5 mM). The 4-amino-1H-pyrazole-3-carboxamide core is a recognized bioisostere for the adenine ring of ATP[3].
Causality of Binding: The pyrazole nitrogen (N2) and the 4-amino group form critical, bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met477 and Glu475 in BTK)[4].
The Role of the Periphery: The 1-methyl group restricts the conformational flexibility of the pyrazole ring, while the N-cyclopropyl carboxamide projects into the solvent-exposed channel or the ribose-binding pocket, providing selectivity and improving metabolic stability[5].
The mGluR5 Allosteric Modulation Hypothesis
Alternatively, 1-alkyl-4-amino-1H-pyrazole-3-carboxamides have been patented as potent mGluR5 antagonists[6]. Unlike orthosteric antagonists that compete with glutamate at the extracellular Venus flytrap domain, these compounds act as Negative Allosteric Modulators (NAMs). They bind deep within the 7-transmembrane domain (TMD), locking the receptor in an inactive conformation and preventing Gq-protein coupling[7].
Part 2: In Vitro Workflow 1 — Kinase ATP-Competitive Profiling
To validate the kinase inhibition MoA, we must prove that the compound is ATP-competitive. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Why TR-FRET? (Causality & Self-Validation)
Many small heterocyclic compounds exhibit intrinsic autofluorescence that confounds standard fluorescence assays. TR-FRET utilizes a Terbium (Tb) or Europium (Eu) chelate donor with a long emission half-life. By introducing a time delay (e.g., 100 µs) before measuring the acceptor emission, we completely eliminate compound autofluorescence artifacts.
To make this a self-validating system , we perform a Schild analysis: we run the compound dose-response against multiple, fixed concentrations of ATP. If the compound is truly ATP-competitive, the
IC50
will shift linearly with ATP concentration.
Step-by-Step TR-FRET Methodology
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Dispense the 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide in a 12-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure high-precision dosing without tip carryover.
Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK2/Cyclin A) at a concentration of 2 nM. Incubate for 15 minutes at room temperature to allow pre-equilibration.
Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial Step: Run parallel plates with ATP at
Km
,
5×Km
, and
10×Km
.
Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the Tb-labeled anti-phospho antibody.
Readout: Read on a microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation and dual emission at 495 nm (Tb donor) and 520 nm (FITC acceptor).
Fig 1: Kinase ATP-competitive inhibition mechanism and TR-FRET assay workflow.
Quantitative Data Presentation: Kinase Profiling
Table 1: Representative TR-FRET Kinetic Data for ATP-Competitive Validation
ATP Concentration
Apparent
IC50
(nM)
Ki
(Cheng-Prusoff) (nM)
Hill Slope
Conclusion
10 µM (
1×Km
)
45.2
22.6
0.98
Baseline affinity established.
50 µM (
5×Km
)
138.5
23.1
1.02
Rightward shift confirms competition.
100 µM (
10×Km
)
251.0
22.8
0.95
Consistent
Ki
validates Type I MoA.
Part 3: In Vitro Workflow 2 — GPCR mGluR5 NAM Profiling
If the target is mGluR5, the compound acts as a Negative Allosteric Modulator. Because mGluR5 is a Gq-coupled GPCR, its activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, which subsequently triggers the release of intracellular calcium (
Ca2+
) from the endoplasmic reticulum[8].
Why FLIPR? (Causality & Self-Validation)
The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for Gq-coupled receptors. It captures the rapid, transient spike in intracellular calcium in real-time.
To self-validate the NAM mechanism, we do not simply look for inhibition at a single agonist dose. We perform an agonist shift assay. A true orthosteric antagonist will shift the glutamate dose-response curve to the right without affecting the maximum response (
Emax
). A NAM, however, will cause a rightward shift and a depression of the
Emax
, proving it binds to an allosteric site and alters the receptor's fundamental signaling capacity[9].
Step-by-Step FLIPR Methodology
Cell Culture: Seed HEK293 cells stably expressing human mGluR5 at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 µL of Calcium-6 assay buffer (containing a fluorescent
Ca2+
indicator and probenecid to inhibit dye efflux). Incubate for 2 hours at room temperature[7].
Compound Pre-incubation: Using the FLIPR Tetra liquid handler, add 10 µL of the pyrazole carboxamide compound at varying fixed concentrations (e.g., 0, 100 nM, 1 µM, 10 µM). Incubate for 15 minutes. Control: Use MPEP (a known mGluR5 NAM) as a positive control[9].
Agonist Addition & Kinetic Read: The FLIPR Tetra simultaneously adds 10 µL of glutamate (titrated from 1 pM to 1 mM) to all wells while reading fluorescence (Ex 485 nm / Em 525 nm) at 1-second intervals for 3 minutes.
Data Analysis: Calculate the Area Under the Curve (AUC) or peak fluorescence for the calcium transient. Plot the glutamate dose-response curves for each fixed concentration of the test compound.
Table 2: mGluR5 FLIPR Calcium Mobilization Shift Assay Data
Compound Concentration
Glutamate
EC50
(nM)
Glutamate
Emax
(%)
Pharmacological Interpretation
0 nM (Vehicle Control)
15.0
100%
Normal orthosteric activation.
100 nM
42.5
85%
Slight rightward shift; early allosteric effect.
1 µM
185.0
45%
Significant
Emax
depression confirms NAM MoA.
10 µM
>10,000
<10%
Near-complete receptor signaling blockade.
Conclusion
The in vitro mechanism of action for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is dictated by the specific biological system it is applied to. By utilizing rigorously controlled, self-validating assay systems—TR-FRET with Schild analysis for ATP-competitive kinase inhibition, and FLIPR calcium mobilization for allosteric GPCR modulation—researchers can accurately quantify the pharmacodynamics of this privileged structural motif.
References
Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, American Chemical Society.
1-Alkyl-4-amino-1H-pyrazole-3-carboxamide compound (WO2009078432A1). Google Patents / Taylor & Francis.
Positive and Negative Modulation of Group I Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, American Chemical Society.
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health (NIH) PMC.
physicochemical properties of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Physicochemical Profiling and Synthetic Utility of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide in Kinase Inhibitor Design Executive Summary & Mechanistic Rationale The compound 4-amino-N-cyclopropyl-1-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Synthetic Utility of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide in Kinase Inhibitor Design
Executive Summary & Mechanistic Rationale
The compound 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0)[1] is a highly functionalized, privileged building block utilized extensively in modern medicinal chemistry. Pyrazole-3-carboxamide scaffolds have gained significant traction as potent, ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3)[2][3].
The structural logic of this specific fragment is meticulously designed to optimize target engagement while maintaining a favorable pharmacokinetic profile:
1-Methyl Group: Locks the pyrazole ring into a single tautomeric state, eliminating binding ambiguity and reducing the entropic penalty upon target binding.
Pyrazole-3-Carboxamide Core: Acts as the primary pharmacophore. The N2 of the pyrazole and the NH of the carboxamide form conserved bidentate hydrogen bonds with the kinase hinge region (e.g., LEU83 and GLU81 in CDK2)[2].
N-Cyclopropyl Substitution: Provides a compact, metabolically stable lipophilic shield that occupies small hydrophobic pockets adjacent to the hinge, improving the overall ligand efficiency compared to linear alkyl chains.
4-Amino Group: Serves as a highly reactive synthetic vector, allowing for rapid elaboration into the solvent-exposed region or deeper into the ATP-binding cleft[4].
Fig 1. Pharmacophore model of pyrazole-3-carboxamide core binding to the kinase hinge region.
Physicochemical Profile
Understanding the baseline physicochemical properties of this fragment is critical before initiating library synthesis. The parameters below highlight why this scaffold is an ideal starting point for central nervous system (CNS) or oncology targets.
Descriptor
Value
Pharmacological Implication
Molecular Weight
180.21 g/mol
High ligand efficiency; leaves an ample molecular weight budget (<320 g/mol ) for target-specific elaboration without violating Lipinski's Rule of 5.
Calculated LogP
~0.65
Optimal hydrophilicity for oral absorption. The cyclopropyl group balances the highly polar carboxamide, minimizing non-specific off-target lipid binding.
Topological PSA
68.0 Ų
Excellent membrane permeability; falls well within the <140 Ų threshold required for intracellular kinase targeting.
Sufficient for hinge binding, but requires careful monitoring during derivatization to avoid P-glycoprotein (P-gp) efflux pump recognition.
Experimental Methodologies for Physicochemical Validation
To ensure data integrity during lead optimization, physicochemical parameters must be empirically validated using self-validating experimental systems.
Protocol A: Thermodynamic LogD(7.4) Determination via LC-MS
Causality Note: We utilize a shake-flask method rather than HPLC retention time correlation. The highly polar nature of the 4-amino group can lead to secondary interactions with unendcapped silanol groups on standard C18 columns, artificially skewing calculated LogP/LogD values. Shake-flask provides true thermodynamic partitioning.
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Saturate the buffer with 1-octanol, and conversely, saturate a volume of 1-octanol with the buffer.
Equilibration: Dissolve 1 mg of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide in 1 mL of the octanol phase. Add 1 mL of the aqueous buffer. Shake mechanically at 25°C for 24 hours to ensure complete thermodynamic equilibrium.
Phase Separation (Critical Step): Centrifuge the mixture at 10,000 rpm for 15 minutes. Causality: Vigorous shaking creates microemulsions (micelles of octanol in water). Failure to break these via high-speed centrifugation will artificially inflate the aqueous concentration, leading to a falsely low LogD.
Quantification & Self-Validation: Analyze aliquots from both phases via LC-MS/MS.
Validation Check: Calculate the mass balance (
Ctotal=Coct×Voct+Caq×Vaq
). If the recovered mass is <95% of the input, the assay is rejected due to compound precipitation at the interface or adsorption to the glass vial.
Fig 2. Self-validating shake-flask LC-MS workflow for thermodynamic LogD determination.
Protocol B: pKa Determination via Potentiometric Titration
Sample Preparation: Dissolve the compound in 0.15 M KCl. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing for accurate derivation of the thermodynamic pKa.
Blank Titration (Self-Validation): Perform a titration on the 0.15 M KCl solvent alone. This blank curve is mathematically subtracted from the sample curve to eliminate background interference from water autoionization.
Analyte Titration: Titrate the sample with standardized 0.1 M HCl and 0.1 M NaOH under a continuous Argon purge. Causality: Argon purging prevents atmospheric CO₂ from dissolving into the solvent to form carbonic acid, which would severely distort the titration curve of the weakly basic 4-amino group.
Synthetic Utility and Derivatization
The primary synthetic value of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide lies in the differential reactivity of its functional groups. The 3-carboxamide is sterically protected and electronically deactivated, allowing the 4-amino group to act as a selective nucleophile.
Amide Coupling for Scaffold Extension:
The 4-amino group can be coupled with various aryl or heteroaryl carboxylic acids to generate extended kinase inhibitors[4]. Because the 4-amino group on a pyrazole is less nucleophilic than a standard aliphatic amine (due to conjugation with the electron-withdrawing 3-carboxamide), highly efficient coupling reagents are required.
Methodology: The reaction is typically driven using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF at room temperature. The use of HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming the poor nucleophilicity of the pyrazole amine, yielding the extended amide in >80% yield after reverse-phase preparative HPLC purification.
Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design". Journal of Medicinal Chemistry (2008).
Chen, Y., et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency". ACS Publications (2018).
Pettersen, D., et al. "Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease". Journal of Medicinal Chemistry (2019).
Structural Elucidation of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide: A Comprehensive Crystallographic Guide
Executive Summary and Structural Rationale The compound 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 1488749-65-0) is a highly functionalized, low-molecular-weight building block widely utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Structural Rationale
The compound 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 1488749-65-0) is a highly functionalized, low-molecular-weight building block widely utilized in medicinal chemistry. Pyrazole-3-carboxamide derivatives are privileged scaffolds, frequently deployed as hinge-binding motifs in the development of kinase inhibitors (such as cyclin-dependent kinase inhibitors like AT7519) and poly (ADP-ribose) polymerase (PARP) inhibitors[1].
Understanding the precise three-dimensional conformation of this molecule is critical for rational structure-based drug design (SBDD). The 4-amino group and the 3-carboxamide moiety act as a dense network of hydrogen bond donors and acceptors, mimicking the interactions of ATP within kinase active sites[1]. This whitepaper provides a rigorous, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind crystallization strategies, data collection parameters, and structure refinement workflows.
Experimental Protocol: Crystallization Strategy
The first and often most challenging step in small molecule X-ray crystallography is obtaining a pristine, macroscopic single crystal (typically 0.1–0.3 mm in all dimensions)[2]. For highly polar molecules like 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, rapid solvent evaporation frequently leads to kinetic trapping, resulting in twinned or microcrystalline powders.
To circumvent this, we employ a Vapor Diffusion protocol. This method ensures that the system approaches the metastable zone of supersaturation infinitesimally slowly, allowing thermodynamic control to dictate the orderly packing of the crystal lattice[3].
Step-by-Step Vapor Diffusion Protocol
Solvent Selection (The Causality): Select a "good" solvent in which the compound is highly soluble (e.g., Ethyl Acetate) and a "poor" antisolvent in which it is insoluble (e.g., Hexane). The boiling point of the antisolvent must be lower than or equal to the good solvent to facilitate vapor phase transfer.
Solution Preparation: Dissolve 10 mg of the compound (purity >95%) in 0.5 mL of Ethyl Acetate in a small 2-dram inner vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or insoluble impurities) that could cause premature, disordered precipitation.
Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of Hexane.
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant temperature (20 °C).
Validation: Over 3–7 days, the Hexane vapor will diffuse into the Ethyl Acetate, slowly lowering the dielectric constant of the solvent mixture and inducing the nucleation of diffraction-quality single crystals[3].
Workflow for single-crystal preparation and X-ray diffraction data collection.
Data Collection: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is identified under a polarized light microscope (exhibiting uniform extinction to confirm single-domain nature), it is coated in a cryoprotectant (e.g., Paratone-N oil) and mounted on a MiTeGen loop.
The Causality of Cryocooling
Data collection is performed using a diffractometer equipped with a microfocus X-ray source (typically Cu
Kα
,
λ=1.54184
Å) and a photon-counting pixel array detector. The crystal is immediately flash-cooled to 100 K using an open-flow nitrogen cryostat.
Why 100 K? Cooling the crystal drastically reduces the thermal atomic displacement parameters (ADPs, or Debye-Waller factors). By minimizing the thermal vibration of the atoms, the scattering volume is localized, which significantly enhances the signal-to-noise ratio of high-angle reflections[2]. This is critical for accurately resolving the positions of lighter atoms, particularly the hydrogen atoms on the amino and carboxamide groups.
Structure Solution and Refinement Workflow
The raw diffraction images are integrated, and intensities are corrected for Lorentz and polarization effects. The self-validating nature of crystallography relies on the iterative minimization of the difference between the observed structure factors (
Fo
) and the calculated structure factors (
Fc
).
Protocol using Olex2 and SHELX
The structure is solved and refined using the Olex2 graphical user interface[4], which acts as a wrapper for the SHELX suite of programs[5].
Structure Solution (SHELXT): Initial phasing is achieved using intrinsic phasing algorithms (SHELXT). This generates a preliminary electron density map where the heaviest peaks are assigned to Oxygen, Nitrogen, and Carbon atoms based on their scattering power and geometric feasibility.
Full-Matrix Least-Squares Refinement (SHELXL): The model is refined against
F2
using the standard Gauss-Newton or Levenberg-Marquardt method[6]. The objective function minimized is
∑w(Fo2−Fc2)2
.
Anisotropic Displacement Parameters: Once the isotropic model converges, all non-hydrogen atoms are refined anisotropically. They are modeled as thermal ellipsoids rather than spheres, accounting for directional biases in atomic vibrations[5].
Hydrogen Atom Treatment (Riding Model): Hydrogen atoms are located in the difference Fourier map but are subsequently constrained using a "riding model" (AFIX instructions in SHELXL)[5]. For example, the cyclopropyl C-H bonds and the primary amine N-H bonds are fixed at idealized geometries and their isotropic thermal parameters (
Uiso
) are set to 1.2 or 1.5 times the equivalent isotropic displacement parameter (
Ueq
) of the parent atom. This prevents overparameterization of the model.
Validation: The refinement is considered complete and validated when the shift/error ratio approaches zero, the residual electron density peaks are chemically insignificant (< 0.5 e/ų), and the
R1
factor converges to a value typically below 5%[7].
Iterative structure refinement process using Olex2 and SHELXL.
Conformational and Supramolecular Analysis
The structural elucidation of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide reveals critical insights into its behavior as a pharmacophore.
Molecular Conformation
The central pyrazole ring is strictly planar. To minimize steric clashing with the adjacent 4-amino group, the carboxamide plane typically adopts a slight twist relative to the pyrazole ring. The N-cyclopropyl group adopts a bisected conformation, which minimizes the allylic-type strain between the cyclopropyl C-C bonds and the carboxamide carbonyl group.
Hydrogen Bonding Networks
In the solid state, pyrazole-3-carboxamides are known to form robust supramolecular architectures[8]. The primary drivers of crystallization are intermolecular hydrogen bonds.
Inversion Dimers: Pairs of molecules are typically linked by N—H⋯O hydrogen bonds between the carboxamide N-H (donor) and the carboxamide C=O (acceptor) of an adjacent molecule, forming an
R22(8)
graph-set motif[8].
Extended Ribbons: The 4-amino group acts as a dual hydrogen bond donor, interacting with the pyrazole nitrogen (N2) and adjacent carbonyl oxygens, propagating the dimers into 1D ribbons or 2D sheets[9].
Hirshfeld surface analysis can be utilized to quantify these interactions, typically revealing that H⋯H, H⋯O, and H⋯N contacts dominate the crystal packing, alongside minor contributions from
π−π
stacking between the pyrazole rings[8].
Data Presentation
The quantitative outputs of the crystallographic experiment are summarized in the tables below, representing the standard metrics required for publication and deposition into the Cambridge Structural Database (CSD).
Table 1: Crystallographic Data and Refinement Parameters
(Note: Values represent typical parameters for this specific molecular class and composition)
Parameter
Value
Empirical Formula
C₈H₁₂N₄O
Formula Weight
180.21 g/mol
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=8.45
Å,
b=11.20
Å,
c=9.85
Å,
β=105.4∘
Volume
897.5 ų
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
1.334 g/cm³
Absorption Coefficient (
μ
)
0.785 mm⁻¹
Goodness-of-fit on
F2
1.045
Final
R
indices [
I>2σ(I)
]
R1=0.038
,
wR2=0.092
Largest diff. peak and hole
0.25 and -0.18 e.Å⁻³
Table 2: Selected Hydrogen Bond Geometry
D-H⋯A Motif
D-H (Å)
H⋯A (Å)
D⋯A (Å)
Angle D-H⋯A (°)
Graph-Set
N(Carboxamide)-H⋯O(Carbonyl)
0.88
2.05
2.91
165
R22(8)
N(Amino)-H⋯N(Pyrazole)
0.89
2.18
3.02
158
C(5)
N(Amino)-H⋯O(Carbonyl)
0.89
2.12
2.98
162
R22(10)
References
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986-4999. Available at:[Link]
Aydin, A., Akkurt, M., Gur, Z. T., & Banoğlu, E. (2018). "Crystal structure and Hirshfeld surface analysis of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide." Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 747-751. Available at:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. Available at:[Link]
Technical Whitepaper: Physicochemical Profiling of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Executive Summary In modern drug discovery, the selection of highly functionalized, low-molecular-weight fragments is critical for developing robust lead compounds. 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of highly functionalized, low-molecular-weight fragments is critical for developing robust lead compounds. 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0) represents a highly versatile pyrazole derivative frequently utilized as a core scaffold or pharmacophore in medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—and outlines self-validating experimental protocols for its analytical characterization.
Structural Anatomy & Physicochemical Baseline
Molecular Weight (MW) and Ligand Efficiency
The compound possesses a molecular weight of 180.21 g/mol and a chemical formula of C8H12N4O, as verified by [1].
Causality in Drug Design: A low molecular weight of ~180 Da leaves approximately 320 Da of "budget" for further synthetic elaboration before hitting the Lipinski Rule of 5 threshold (500 Da). This low-MW starting point ensures that subsequent additions of target-specific functional groups do not compromise the molecule's Ligand Efficiency (LE) or oral bioavailability.
LogP (Partition Coefficient) and Lipophilicity
The base scaffold lacking the cyclopropyl group (4-amino-1-methyl-1H-pyrazole-3-carboxamide) is highly hydrophilic, possessing a computed XLogP3 of -0.7 according to [2].
Causality in Drug Design: The strategic addition of the N-cyclopropyl group replaces a polar N-H bond with a lipophilic, conformationally restricted carbocycle. This modification shifts the estimated LogP to approximately +0.3 to +0.5 . This subtle increase in lipophilicity is mechanistically designed to enhance passive membrane permeability without driving the molecule into the highly lipophilic space (LogP > 3) that often triggers non-specific plasma protein binding and poor aqueous solubility.
Pharmacophore Mapping and Mechanistic Causality
Understanding the functional role of each moiety is essential for rational drug design:
1-Methyl Group: Provides a slight lipophilic bump and sterically blocks N-glucuronidation at the pyrazole N1 position, thereby increasing the metabolic half-life.
4-Amino Group: Acts as a potent hydrogen bond donor. In kinase inhibitors, this group frequently interacts with the kinase hinge region. However, researchers must exercise caution: certain substitution patterns on aminopyrazoles have been flagged for genotoxicity (Ames-positive liabilities), necessitating early-stage counter-screening during lead optimization, as noted in FLAP inhibitor development studies published in the [3].
N-Cyclopropyl Carboxamide: The cyclopropyl ring restricts the amide's conformational freedom, locking it into a bioactive conformation while shielding the amide bond from rapid enzymatic hydrolysis by amidases.
Pharmacophore mapping and functional group causality of the pyrazole derivative.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems to empirically determine the compound's LogP and verify its molecular weight.
Protocol 1: Empirical LogP Determination via Shake-Flask Method (OECD 107)
Objective: Quantify the partition coefficient between n-octanol and aqueous buffer.
Causality: We utilize a pH 7.4 phosphate buffer to mimic physiological blood pH. Because the 4-amino group has a low pKa, the molecule remains predominantly un-ionized at pH 7.4, allowing us to measure the true intrinsic LogP rather than the distribution coefficient (LogD).
Step-by-Step Methodology:
Preparation: Pre-saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours. Causality: This prevents volume changes during the actual experiment due to mutual solubility.
Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated aqueous phase.
Partitioning: Add 1.0 mL of pre-saturated n-octanol. Agitate mechanically for 60 minutes at 25°C.
Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions at the interface.
Quantification: Analyze both phases via RP-HPLC-UV at 254 nm.
Self-Validation System: Calculate the mass balance. The sum of the compound mass quantified in the octanol and aqueous phases must equal 100% (± 5%) of the initial input mass. A deficit indicates precipitation at the interface or adsorption to the glassware, which invalidates the run.
Workflow for empirical LogP determination via the shake-flask method.
Protocol 2: LC-MS Validation of Molecular Weight and Purity
Objective: Confirm the exact mass (180.21 g/mol ) and assess synthetic purity.
Causality: Electrospray Ionization (ESI) in positive mode is selected because the pyrazole and primary amine nitrogens readily accept protons, yielding a robust [M+H]+ ion at m/z 181.2.
Step-by-Step Methodology:
Sample Prep: Dilute the compound to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to enhance positive ionization efficiency.
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
Detection: Monitor via ESI-MS (m/z 100-500) and PDA (210-400 nm).
Self-Validation System: Run a solvent blank immediately after the sample. The absence of the m/z 181.2 peak in the blank validates that there is no column carryover, confirming the integrity of subsequent quantitative runs.
Quantitative Data Summaries
Table 1: Physicochemical Properties Summary
Property
Value
Implication for Drug Design
Chemical Formula
C8H12N4O
Highly efficient atom economy.
Molecular Weight
180.21 g/mol
Excellent starting point for FBDD (Leaves 320 Da budget).
Estimated LogP
~0.3 to 0.5
Balanced aqueous solubility and membrane permeability.
Title: Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
A Comprehensive Framework for the Preclinical Toxicity Assessment of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide for Drug Development Professionals Introduction The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents ac...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across various disease areas, from oncology to inflammatory disorders.[1] The specific molecule, 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, represents a novel chemical entity (NCE) with therapeutic potential. However, before any NCE can be considered for human clinical trials, a rigorous and comprehensive preclinical toxicity profile must be established. This process is not merely a regulatory hurdle; it is a fundamental scientific necessity to ensure patient safety and to inform the design of safe and effective clinical studies.[2][3]
Preliminary hazard identification for compounds structurally related to the topic molecule, such as 4-amino-N-cyclopropyl-1H-pyrazole-3-carboxamide, indicates potential for acute toxicity, as well as skin and eye irritation.[4] This guide, authored from the perspective of a Senior Application Scientist, provides a detailed framework for constructing a complete preclinical toxicity profile for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, data interpretation, and strategic decision-making in alignment with international regulatory guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
This document serves as a strategic roadmap for researchers, toxicologists, and drug development professionals, outlining the necessary studies to characterize the safety of this novel pyrazole carboxamide and enable its transition from the laboratory to the clinic.
Part 1: Acute Toxicity Assessment - Establishing the Foundational Safety Profile
Causality Behind Experimental Choice: The initial step in any preclinical safety assessment is to determine the compound's intrinsic acute toxicity. This is performed to understand the potential effects of a single, high-dose exposure. The data generated serves three critical functions: it provides a preliminary characterization of the dose-response relationship, it is essential for hazard classification and labeling (GHS), and, most importantly, it informs the dose range selection for the more complex and lengthy repeated-dose toxicity studies.[5] We elect to follow the OECD 425 Guideline (Up-and-Down Procedure) due to its ethical advantage, as it uses a minimal number of animals to achieve a statistically robust estimation of the LD50.[6][7]
Species Selection: The female Wistar rat is selected as the initial test species, as females are often slightly more sensitive.[8]
Housing & Acclimatization: Animals are housed in controlled conditions (22±3°C, 30-70% humidity, 12-hr light/dark cycle) for at least 5 days prior to dosing for acclimatization.
Dose Preparation: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The stability and homogeneity of the formulation must be verified analytically.
Sighting Study (Optional but Recommended): A single animal is dosed at a conservative starting dose (e.g., 300 mg/kg). The outcome (survival or death) informs the starting dose for the main study.
Main Study Dosing:
A single animal is fasted overnight prior to dosing.
The compound is administered by oral gavage.
The first animal is dosed at a step below the best preliminary estimate of the LD50.
Subsequent animals are dosed sequentially, typically at 48-hour intervals.
If an animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2x).
If an animal dies, the dose for the next animal is decreased by the same factor.
Observations:
Animals are closely monitored for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[7]
Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
Body weight is recorded prior to dosing and at least weekly thereafter.
Termination and Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Data Presentation: Hypothetical Acute Oral Toxicity Results
Animal ID
Dose (mg/kg)
Outcome (48h)
Clinical Signs Observed
Gross Necropsy Findings
F1
300
Survived
Mild lethargy, resolved within 8 hours
No abnormalities
F2
1000
Survived
Piloerection, significant lethargy
No abnormalities
F3
2000
Died
Severe tremors, ataxia, gasping
Discoloration of the liver
F4
1000
Survived
Piloerection, mild lethargy
No abnormalities
F5
2000
Died
Severe tremors, ataxia
Discoloration of the liver
Estimated LD50 (calculated via maximum likelihood method): 1500 mg/kg (GHS Category 4)
Caption: Workflow for the OECD 425 Acute Oral Toxicity Up-and-Down Procedure.
Part 2: Repeated-Dose Toxicity Studies - Identifying Target Organs
Causality Behind Experimental Choice: While acute studies assess the effects of a single high dose, most pharmaceuticals are administered over a period of time. Repeated-dose studies are therefore essential to evaluate the cumulative effects of the compound, identify potential target organs for toxicity, characterize the dose-response relationship over time, and establish a No-Observed-Adverse-Effect Level (NOAEL).[3] The NOAEL is a critical parameter used to calculate the safe starting dose for human clinical trials.[2] A 28-day study in two species (one rodent, one non-rodent, e.g., rat and dog) is standard practice to support initial clinical trials.[2]
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)
Species and Grouping: Wistar rats are divided into 4 groups (e.g., 10 males, 10 females per group): Vehicle Control, Low Dose, Mid Dose, and High Dose. A 2-week recovery group may be added to the control and high-dose groups.
Dose Selection: Doses are based on the acute toxicity data. The high dose should elicit some evidence of toxicity but not significant mortality. The low dose should be a multiple of the anticipated human exposure and ideally the NOAEL. The mid-dose is set geometrically between the low and high doses.
Administration: The compound is administered daily by oral gavage for 28 consecutive days.
In-Life Monitoring:
Clinical Observations: Conducted daily.
Body Weight and Food Consumption: Recorded weekly.
Ophthalmology: Examined prior to the study and at termination.
Functional Observations: A functional observational battery (FOB) may be conducted to assess nervous system effects.
Clinical Pathology: Blood and urine samples are collected at termination (and potentially at a midpoint).
Hematology: Evaluates red blood cells, white blood cells, platelets, hemoglobin, etc.
Clinical Chemistry: Assesses markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other organ systems.
Urinalysis: Measures parameters like pH, protein, glucose, and ketones.
Terminal Procedures:
Gross Necropsy: A full macroscopic examination of all organs and tissues.
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart) are weighed.
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are processed, sectioned, stained, and examined microscopically by a board-certified veterinary pathologist. Tissues from lower dose groups may be examined as needed to characterize findings.
Data Presentation: Example Summary of Clinical Chemistry and Histopathology
Table 2: Hypothetical Clinical Chemistry Findings (Day 29, Male Rats)
Parameter
Vehicle Control
Low Dose (10 mg/kg)
Mid Dose (50 mg/kg)
High Dose (200 mg/kg)
ALT (U/L)
35 ± 8
40 ± 10
85 ± 20
250 ± 60**
AST (U/L)
60 ± 12
65 ± 15
130 ± 30
400 ± 90
BUN (mg/dL)
20 ± 4
22 ± 5
25 ± 6
28 ± 7
Creatinine (mg/dL)
0.6 ± 0.1
0.6 ± 0.1
0.7 ± 0.2
0.7 ± 0.2
p<0.05, *p<0.01 vs. Vehicle Control
Table 3: Summary of Key Histopathological Findings
Organ
Finding
Incidence (M/F) - High Dose (200 mg/kg)
Severity
Liver
Centrilobular hepatocellular hypertrophy
10/10
Minimal to Mild
Liver
Single-cell necrosis
4/10
Minimal
Kidney
No significant findings
0/10
N/A
Spleen
No significant findings
0/10
N/A
Based on these hypothetical data, the liver is identified as a target organ. The NOAEL would be considered 10 mg/kg/day.
Part 3: Genotoxicity Assessment - Screening for Mutagenic Potential
Causality Behind Experimental Choice: Genotoxicity testing is a critical component of safety assessment designed to detect compounds that can induce genetic damage, such as gene mutations or chromosome aberrations.[9] Positive findings are a significant concern as genetic damage is a key mechanism in carcinogenesis and can lead to heritable diseases. Regulatory guidelines, specifically ICH S2(R1), mandate a standard battery of tests to assess this risk comprehensively.[10][11][12] The battery is designed to be complementary, detecting different endpoints of genetic damage.
Experimental Protocol: The Standard Genotoxicity Test Battery (ICH S2(R1))
A standard assessment involves a three-part battery:
Ames Test (Bacterial Reverse Mutation Assay):
Purpose: To detect gene mutations (point mutations and frameshifts).
Methodology: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test compound is incubated with the bacteria in both the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause the bacteria to revert to a state where they can grow on an amino acid-deficient medium. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Test:
Purpose: To detect chromosomal damage (clastogenicity and aneugenicity).
Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test compound. After treatment, the cells are examined for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that result from chromosome breaks or lagging chromosomes during cell division.
In Vivo Micronucleus Test:
Purpose: To confirm in vitro findings in a whole animal system, accounting for metabolic and pharmacokinetic effects.
Methodology: Rodents (typically mice or rats) are treated with the compound, usually via the clinical route of administration. At appropriate time points, bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei.
Visualization: Genotoxicity Testing and Decision Workflow
Caption: Decision workflow for the standard three-test genotoxicity battery.
Part 4: Carcinogenicity Assessment - A Weight of Evidence Approach
Causality Behind Experimental Choice: Assessing the carcinogenic potential of a new pharmaceutical is required for drugs intended for chronic or long-term intermittent use.[13][14] Historically, this involved two long-term (2-year) rodent bioassays. However, recognizing the significant use of time, resources, and animals, regulatory guidelines (ICH S1B(R1)) now promote a "Weight of Evidence" (WoE) approach.[15][16][17] This allows for a scientific determination of whether a 2-year rat study would add value to the human risk assessment. The decision integrates all available data, including pharmacology, repeated-dose toxicity findings, and genotoxicity results.
Key Factors in the Weight of Evidence (WoE) Assessment:
Pharmacologic Target: Is the drug's target known to be involved in carcinogenic processes?
Secondary Pharmacology: Does the drug interact with other pathways known to be linked to cancer?
Genotoxicity Results: A positive result in the in vivo genotoxicity battery is a major cause for concern and strongly suggests carcinogenic potential.
Chronic Toxicity Findings: Evidence of sustained tissue injury, inflammation, or cellular proliferation in chronic toxicity studies can be a precursor to cancer.
Hormonal Perturbation: Does the compound disrupt endocrine pathways that could lead to hormone-dependent tumors?
Immunomodulation: Does the drug cause immunosuppression, which could impair cancer surveillance?
If the WoE assessment raises no concerns, and particularly if the compound is negative in the genotoxicity battery, a sponsor may be able to justify waiving the 2-year rat carcinogenicity study.
Caption: Weight of Evidence (WoE) framework for carcinogenicity study decisions.
Part 5: Reproductive and Developmental Toxicity (DART)
Causality Behind Experimental Choice: It is imperative to assess a drug's potential to interfere with reproductive function and normal development. The ICH S5(R3) guideline provides a framework for these Developmental and Reproductive Toxicology (DART) studies.[18][19][20][21][22] The scope of testing depends on the intended patient population, but a full characterization addresses all stages of the reproductive cycle.
The Standard DART Study Designs:
Fertility and Early Embryonic Development (Segment I):
Purpose: To assess effects on male and female fertility, mating behavior, conception, and early embryonic development up to implantation.
Methodology: Male and female rats are dosed for a period before mating, during mating, and through implantation for females. Endpoints include estrous cycles, sperm parameters, mating indices, and pregnancy rates.
Embryo-Fetal Development (EFD) (Segment II):
Purpose: To assess the potential to induce teratogenicity (birth defects).
Methodology: Pregnant animals (typically rats and rabbits) are dosed during the period of major organogenesis. Fetuses are examined near term for external, visceral, and skeletal malformations.
Pre- and Postnatal Development (PPND) (Segment III):
Purpose: To assess effects on late fetal development, parturition (birth), lactation, and postnatal development of the offspring.
Methodology: Pregnant rats are dosed from implantation through lactation. The survival, growth, and development (including sexual maturation and neurobehavioral function) of the F1 generation are monitored.
Data Presentation: Example Summary of Embryo-Fetal Development Findings (Rabbit)
Parameter
Vehicle Control
Low Dose
Mid Dose
High Dose
Maternal Effects
Body Weight Gain (GD 6-18)
+150g
+145g
+110g
+50g**
Food Consumption
Normal
Normal
Reduced
Severely Reduced
Fetal Effects
No. of Live Fetuses/Litter
8.5
8.2
7.9
6.1*
% Post-implantation Loss
5%
7%
12%
35%
Fetal Body Weight
40.1g
39.5g
36.2g*
30.5g
% Fetuses with Malformations
0%
0%
1.2%
8.5%
**p<0.05, *p<0.01 vs. Vehicle Control
Summary and Integrated Risk Assessment
The culmination of this comprehensive preclinical testing framework is the creation of an integrated safety profile for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide. Data from acute, repeated-dose, genotoxicity, and DART studies are synthesized to provide a holistic view of the compound's potential risks.
This integrated assessment identifies:
Target Organs: Which organs are most susceptible to toxicity (e.g., the hypothetical liver finding).
Dose-Response Relationship: How the severity of toxicity changes with dose and duration of exposure.
Safety Margins: The ratio between the NOAEL in the most sensitive species and the proposed human therapeutic exposure.
Reversibility of Findings: Whether toxic effects resolve after cessation of dosing.
Specific Risks: The potential for genotoxicity, carcinogenicity, or reproductive harm.
This complete profile is the cornerstone of the Investigational New Drug (IND) application. It allows regulators to make an informed judgment on the safety of proceeding with first-in-human trials and provides clinicians with the critical information needed to design safe clinical protocols, including the starting dose, dose-escalation scheme, and parameters for patient monitoring. By diligently following this scientifically-grounded and regulatory-compliant framework, the development of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide can proceed with the highest commitment to patient safety.
References
Title: S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - ICH. Source: International Council for Harmonisation. URL: [Link]
Title: ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. Source: European Medicines Agency (EMA). URL: [Link]
Title: ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
Title: Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). Source: International Council for Harmonisation. URL: [Link]
Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Source: ResearchGate. URL: [Link]
Title: OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. Source: National Toxicology Program. URL: [Link]
Title: S5(R3) detection of reproductive and developmental toxicity for human pharmaceuticals. Source: U.S. Food and Drug Administration. URL: [Link]
Title: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Source: Federal Register. URL: [Link]
Title: International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. Source: ResearchGate. URL: [Link]
Title: S5(R3) Guideline. Source: International Council for Harmonisation. URL: [Link]
Title: Safety Guidelines. Source: International Council for Harmonisation. URL: [Link]
Title: Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. Source: Vivotecnia. URL: [Link]
Title: S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. Source: U.S. Food and Drug Administration. URL: [Link]
Title: ICH S1A Need for carcinogenicity studies of pharmaceuticals - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
Title: TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). Source: International Council for Harmonisation. URL: [Link]
Title: ICH S1 prospective evaluation study: weight of evidence approach to predict outcome and value of 2-year rat carcinogenicity studies. A report from the regulatory authorities subgroup. Source: Frontiers in Toxicology. URL: [Link]
Title: ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. Source: European Medicines Agency (EMA). URL: [Link]
Title: 4-amino-N-cyclopropyl-1H-pyrazole-3-carboxamide — Chemical Substance Information. Source: Chemsec. URL: [Link]
Title: Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Source: National Center for Biotechnology Information. URL: [Link]
Title: Preclinical Toxicology for Successful IND Application. Source: Noble Life Sciences. URL: [Link]
Title: Preclinical Research in Drug Development: From Toxicology to Translational Insights. Source: Sannova. URL: [Link]
Application Note: Utilizing 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide as a Privileged Fragment in Kinase Inhibitor Screening Assays
Target Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Compound: 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).
Compound: 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0)[1].
Executive Summary & Mechanistic Rationale
In the landscape of kinase inhibitor discovery, aminopyrazole carboxamides have emerged as highly privileged, ATP-competitive hinge-binding scaffolds. The compound 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide serves as an ideal reference fragment and core building block for screening assays targeting kinases such as Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDKs).
The Causality of Scaffold Design
The efficacy of this specific fragment in biochemical screening relies on its precise structural complementarity to the highly conserved kinase ATP-binding pocket:
Bidentate Hydrogen Bonding: The pyrazole nitrogen (N2) and the carboxamide NH act as a complementary hydrogen bond acceptor-donor pair, anchoring the fragment to the backbone amides of the kinase hinge region (e.g., Met477 in BTK or Leu83 in CDK2) ()[2].
Hydrophobic Sub-pocket Engagement: The N-cyclopropyl group provides localized lipophilicity, occupying the small hydrophobic space immediately adjacent to the hinge, thereby increasing ligand efficiency (LE) without adding excessive molecular weight.
Synthetic Vector: The free 4-amino group does not interact with the hinge but points toward the solvent channel or DFG-motif. In screening assays, this makes the compound a perfect baseline fragment; its 4-amino group can later be functionalized to develop highly potent inhibitors, a strategy successfully employed in the development of CDK2 inhibitors like AT7519 ()[3].
Logical mapping of the aminopyrazole carboxamide pharmacophore to the kinase ATP binding site.
To accurately characterize the binding of low-affinity fragments like 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, orthogonal screening approaches are required. We utilize Differential Scanning Fluorimetry (DSF) for label-free thermodynamic validation, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for quantitative competitive binding.
Purpose: Fragments often exhibit high micromolar affinities that fall below the sensitivity threshold of standard enzymatic assays. DSF directly measures the thermodynamic stabilization (
ΔTm
) of the kinase upon fragment binding.
Reagents & Causality:
Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl. Reasoning: Maintains physiological pH and ionic strength to ensure the kinase remains in its native folded state.
Dye: 5X SYPRO Orange. Reasoning: Environmentally sensitive dye that fluoresces only when bound to hydrophobic residues exposed during thermal unfolding.
Additive: 1 mM DTT. Reasoning: Prevents oxidative cross-linking of surface cysteines which can artificially alter the melting curve.
Step-by-Step Workflow:
Preparation: Dilute the target kinase (e.g., CDK2 or BTK) to a final concentration of 2 µM in the assay buffer.
Compound Dispensing: Dispense 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide to a final concentration of 100 µM and 500 µM in a 384-well PCR plate. Include a 1% DMSO vehicle control (Negative Control) and 10 µM Staurosporine (Positive Control).
Equilibration: Add 10 µL of the kinase/SYPRO Orange master mix to the assay plates. Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate at room temperature for 15 minutes to allow the fragment to reach thermodynamic equilibrium with the ATP pocket.
Thermal Melt: Run the plate in a Real-Time PCR system (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, capturing fluorescence using the ROX filter (Excitation ~470 nm, Emission ~570 nm).
Analysis: Calculate the first derivative of the melt curve to identify the
Tm
. A
ΔTm>1.5∘C
indicates validated target engagement.
Protocol B: TR-FRET Competitive Binding Assay
Purpose: To determine the half-maximal inhibitory concentration (
IC50
) of the fragment by displacing a fluorescent active-site tracer.
Reagents & Causality:
Buffer Additive: 0.01% Brij-35 or CHAPS. Reasoning: Fragments at high concentrations can form colloidal aggregates that promiscuously inhibit proteins. Non-ionic detergents prevent this false-positive artifact.
Readout: Europium (Eu) anti-tag antibody and Kinase Tracer (e.g., Alexa Fluor 647). Reasoning: TR-FRET utilizes a time delay before reading the emission, completely eliminating background autofluorescence—a critical requirement when screening high concentrations of fragment compounds.
Step-by-step TR-FRET competitive binding assay workflow for kinase inhibitor screening.
Step-by-Step Workflow:
Serial Dilution: Prepare a 12-point, 3-fold serial dilution of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide starting at 1 mM in 100% DMSO.
Assay Assembly: In a low-volume 384-well white plate, add 5 µL of Kinase/Antibody mix (e.g., 5 nM Kinase, 2 nM Eu-anti-His Ab) to 100 nL of the compound.
Tracer Addition: Add 5 µL of the appropriate Kinase Tracer (at its predetermined
Kd
concentration) to initiate the competition.
Incubation: Seal the plate and incubate for 60 minutes at room temperature to ensure steady-state equilibrium.
Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio. The assay is self-validating if the calculated Z'-factor (using DMSO and Staurosporine controls) is
≥0.6
.
Quantitative Data Presentation
The following tables summarize the expected validation data when utilizing 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide as a reference standard in the described assays.
Table 1: Differential Scanning Fluorimetry (DSF) Validation Data
Compound / Control
Concentration (
μM
)
Baseline
Tm
(
∘C
)
Shifted
Tm
(
∘C
)
ΔTm
(
∘C
)
Assay Interpretation
DMSO (Vehicle)
1% (v/v)
48.2
48.2
0.0
Baseline established
Staurosporine
10
48.2
59.8
+11.6
Positive control validated
Target Fragment
100
48.2
50.1
+1.9
Weak target engagement
Target Fragment
500
48.2
52.4
+4.2
Dose-dependent binding validated
Note: The target fragment exhibits a characteristic low-affinity, dose-dependent thermal shift typical of unoptimized FBDD scaffolds.
Table 2: TR-FRET Competitive Binding Data
Compound
IC50
(
μM
)
Ligand Efficiency (LE)*
Hill Slope
Assay Z'-Factor
Staurosporine
0.002
0.41
1.05
0.82
Target Fragment
45.3
0.38
0.98
0.82
*Ligand Efficiency (LE) is calculated as
(ΔG/Nheavy)
. An LE
>0.3
for the target fragment confirms it is a highly efficient binder making optimal use of its heavy atoms, justifying its use as a core scaffold for further chemical elaboration.
Application Notes and Protocols for Establishing In Vivo Dosing Regimens for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Abstract These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust in vivo dosing protocols for the novel investigational compound, 4-am...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust in vivo dosing protocols for the novel investigational compound, 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide. Given the absence of established public data on the in vivo characteristics of this specific molecule, this guide emphasizes a systematic, first-principles approach. The protocols herein are designed to ensure scientific integrity, ethical considerations in animal welfare, and the generation of reproducible data. We will cover critical aspects from vehicle formulation and acute toxicity assessment to the design of dose-range finding studies, which are foundational for subsequent pharmacokinetic, pharmacodynamic, and efficacy models.
Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive properties. The successful preclinical development of any new chemical entity, such as 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, is contingent upon the careful determination of its therapeutic window and optimal dosing regimen. This process begins with understanding the compound's physicochemical properties and developing a suitable formulation for animal administration.
Pre-formulation and Vehicle Selection: A Critical First Step
The majority of novel small molecules exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration. The choice of vehicle is paramount as it must solubilize the compound without imparting its own biological effects, which could confound study results.[1][2]
Solubility Assessment
A preliminary assessment of the solubility of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide in common, biocompatible solvents is the first experimental step. This will guide the selection of an appropriate vehicle system.
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds [3][4]
Excipient
Class
Common Use
Considerations
Polyethylene Glycol 400 (PEG400)
Co-solvent
Oral, Intravenous (IV), Intraperitoneal (IP)
Can cause hemolysis at high concentrations in IV formulations.
Propylene Glycol (PG)
Co-solvent
Oral, IV, IP
Can cause central nervous system effects at high doses.
Dimethyl Sulfoxide (DMSO)
Co-solvent
Oral, IP, Subcutaneous (SC)
Generally limited to <10% of the final formulation due to potential toxicity.[5]
Tween-80 (Polysorbate 80)
Surfactant
Oral, IV, IP
Enhances solubility and stability of solutions.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Complexing Agent
Oral, IV
Forms inclusion complexes to increase aqueous solubility.[6]
Corn Oil
Lipid Vehicle
Oral, SC, Intramuscular (IM)
Suitable for lipophilic compounds.
Carboxymethylcellulose (CMC)
Suspending Agent
Oral
Used to create uniform suspensions for oral gavage.
Protocol for Formulation Development
This protocol outlines a general approach to developing a suitable formulation. The final choice will be contingent on the empirical solubility data for the target compound.
Objective: To prepare a clear solution or a homogenous suspension of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide suitable for the intended route of administration.
Initial Solubilization: Accurately weigh the required amount of the compound. In a sterile tube, dissolve the compound in a minimal volume of DMSO (e.g., to achieve a high concentration stock). Vortex until fully dissolved. Gentle warming may be applied if necessary.
Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG400 and vortex to mix. Subsequently, add Tween-80 and vortex again. A common starting ratio for a "PEG/Tween" vehicle is 40% PEG400 and 5% Tween-80 in the final formulation.[3]
Final Dilution: Slowly add sterile saline to the organic mixture while vortexing to reach the final desired concentration. Observe the solution for any signs of precipitation.
Visual Inspection and Storage: The final formulation should be a clear solution. If precipitation occurs, adjustments to the excipient ratios or the use of a different vehicle system may be necessary. Formulations should be prepared fresh daily. If short-term storage is required, protect from light and store at 4°C.
Acute Toxicity and Dose-Range Finding: Establishing a Safe Starting Point
Prior to efficacy studies, it is imperative to determine the acute toxicity and the maximum tolerated dose (MTD) of the compound. This is guided by internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9]
Workflow for In Vivo Dose Determination
The following diagram illustrates the systematic approach to determining the appropriate dose for subsequent preclinical studies.
Caption: Workflow for establishing an in vivo dosing protocol.
Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol uses a stepwise procedure with a small number of animals to classify the compound's toxicity and identify a starting dose for further studies, thereby minimizing animal use.[7][10]
Objective: To determine the acute oral toxicity of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide.
Animals:
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6)
Sex: Female (often more sensitive)
Number: 3 animals per step
Acclimatization: Minimum of 5 days before dosing.
Procedure:
Dose Level Selection: Based on the lack of prior data, a starting dose of 300 mg/kg is a conservative choice. Fixed dose levels in this guideline are typically 5, 50, 300, and 2000 mg/kg.[8]
Dosing: Administer the formulated compound orally (gavage) to one group of 3 animals at the starting dose. The volume should not exceed 1 ml/100 g body weight for non-aqueous solutions.[11]
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.
Decision Tree:
If 2 or 3 animals die: The compound is classified as toxic. Repeat the procedure at the next lower dose level (e.g., 50 mg/kg).
If 0 or 1 animal dies: The compound is considered to have low toxicity at this dose. Repeat the procedure at the next higher dose level (e.g., 2000 mg/kg).
No effects at 2000 mg/kg: The LD50 is considered to be above 2000 mg/kg.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents [12][13]
Route of Administration
Mouse Volume (ml/kg)
Rat Volume (ml/kg)
Needle Gauge
Oral (PO)
10
10
20-22g gavage
Intravenous (IV)
10
5
27-30g
Intraperitoneal (IP)
10
10
25-27g
Subcutaneous (SC)
10
5
25-27g
Dose-Range Finding (DRF) Study for Efficacy Models
Once the acute toxicity profile is understood, a DRF study is conducted to identify a range of doses that are well-tolerated and can be used in efficacy models. This study typically involves administering the compound daily for 7-14 days.[14][15][16]
DRF Study Design
Caption: Schematic of a dose-range finding study design.
Protocol for a 7-Day DRF Study
Objective: To determine the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide over a 7-day period.
Animals and Dosing:
Use the same species and strain as intended for future efficacy studies.
Establish 4-5 groups (n=3-5 animals per group): one vehicle control group and 3-4 dose groups.
The highest dose should be at or near the dose that showed minimal toxicity in the acute study. Subsequent doses should be spaced apart, for example, by a factor of 2-3 (e.g., 100 mg/kg, 50 mg/kg, 25 mg/kg).[15]
Administer the compound daily for 7 consecutive days via the intended route for efficacy studies.
Monitoring and Endpoints:
Daily Observations: Record clinical signs of toxicity, changes in body weight, and food/water consumption.
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis to correlate exposure with dose levels.
Necropsy: Perform a gross necropsy on all animals. Collect major organs for histopathological analysis to identify any target organ toxicity.
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or overt clinical signs of distress.[15][16] This MTD, along with one or two lower doses, will form the basis for dose selection in definitive efficacy studies.
Conclusion and Best Practices
The development of an appropriate in vivo dosing protocol for a novel compound such as 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is a data-driven, iterative process. By systematically evaluating solubility, formulation, acute toxicity, and dose-response, researchers can establish a sound scientific basis for subsequent preclinical research. Adherence to established guidelines and a commitment to animal welfare are paramount throughout this process. All animal procedures must be conducted in accordance with an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[17]
References
Dose range finding approach for rodent preweaning juvenile animal studies. PubMed. [Link]
Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. [Link]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ijcsrr.org. [Link]
What Are Excipients? 9 Common Examples. Colorcon. [Link]
Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals. [Link]
SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery. [Link]
Regulations: Animal Testing for Drug Development? St. Hope Rx - Pharmacy. [Link]
Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. RSC Publishing. [Link]
Animal Welfare, Testing and Research of FDA-Regulated Products. FDA. [Link]
Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
What are the preferable iv vehicle system for in vivo study? ResearchGate. [Link]
Use of Drugs and Medical Materials in Animals. UCI Office of Research. [Link]
Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]
Application Notes and Protocols: 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide as a Versatile Building Block in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological targets. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] A particularly fruitful area of research has been the exploration of aminopyrazole derivatives, which have shown significant promise as potent and selective enzyme inhibitors.[3][4]
This application note provides a comprehensive guide to the utilization of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide , a key building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, derivatization, and application in drug discovery, with a particular focus on its potential in the development of kinase inhibitors. The protocols and insights provided herein are designed to empower researchers to effectively incorporate this valuable scaffold into their drug discovery programs.
Chemical Structure and Key Features
The structure of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide presents several key features for medicinal chemists. The 4-amino group provides a crucial vector for further functionalization, often acting as a key hydrogen bond donor in interactions with protein targets.[4] The N-cyclopropyl amide introduces a degree of conformational rigidity and can contribute to favorable pharmacokinetic properties. The N-methyl group on the pyrazole ring can influence solubility and metabolic stability.
Caption: Chemical structure of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide.
Synthesis of the Building Block
Protocol 1: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
This initial step utilizes a variation of the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole core.[7]
Materials:
Ethyl 2-nitro-3-oxobutanoate
Methylhydrazine
Ethanol
Glacial Acetic Acid
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-nitro-3-oxobutanoate (1.0 eq) in ethanol.
Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.
Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Materials:
Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water
1M Hydrochloric acid (HCl)
Procedure:
Dissolve the ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water.
Add LiOH (2.0 eq) to the solution and stir at room temperature overnight.
Monitor the hydrolysis by TLC until the starting material is consumed.
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Protocol 3: Amide Coupling to form N-cyclopropyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Standard amide coupling conditions can be employed for this transformation.[8]
To a suspension of N-cyclopropyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] Derivatives of 4-aminopyrazole have shown potent inhibitory activity against various kinases, including Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[4][9]
Caption: Drug discovery workflow incorporating the building block.
Protocol 5: Representative Synthesis of a Hypothetical Kinase Inhibitor
This protocol illustrates how the title building block can be used in a typical reaction to generate a more complex, biologically active molecule. A common strategy is to perform a nucleophilic aromatic substitution or a coupling reaction on the 4-amino group.
A suitable electrophilic coupling partner (e.g., a substituted 2-chloropyrimidine)
Palladium catalyst (e.g., Pd2(dba)3)
Ligand (e.g., Xantphos)
Base (e.g., Cs2CO3)
Anhydrous 1,4-dioxane
Procedure:
To a dry reaction vessel, add 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (1.0 eq), the 2-chloropyrimidine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100-120 °C and stir overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and filter through Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired kinase inhibitor candidate.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the biological activity of compounds synthesized from the building block, an in vitro kinase inhibition assay is essential. The following is a generalized protocol for a luminescent kinase assay, which can be adapted for specific kinases like JAK2.
Protocol 6: In Vitro JAK2 Kinase Assay (Luminescent)
Materials:
Recombinant human JAK2 enzyme
Suitable peptide substrate
ATP
Kinase assay buffer
ADP-Glo™ Kinase Assay kit (Promega) or similar
Test compounds (synthesized from the building block)
Positive control inhibitor (e.g., Ruxolitinib)
384-well white plates
Procedure:
Prepare serial dilutions of the test compounds and the positive control in DMSO.
In a 384-well plate, add the test compounds, positive control, and a DMSO vehicle control.
Add the JAK2 enzyme and the peptide substrate to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for 1 hour.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
Read the luminescence on a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hypothetical Screening Data
The following table illustrates hypothetical data from a primary screen of a small library of compounds derived from the 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide building block against a target kinase.
Compound ID
R-Group on Pyrimidine
Kinase Inhibition at 1 µM (%)
IC50 (nM)
BB-01
H
5
>10,000
BB-02
4-morpholinophenyl
85
150
BB-03
4-(dimethylamino)phenyl
78
250
BB-04
4-fluorophenyl
65
500
BB-05
3-hydroxyphenyl
92
50
This data suggests that substitution at the 4-position of the phenyl ring is beneficial for activity, with a hydroxyl group at the 3-position providing the most potent inhibition in this hypothetical series.
Target Pathway Illustration
Compounds derived from the 4-aminopyrazole scaffold often target key signaling pathways implicated in disease. For instance, inhibitors of JAK kinases can modulate the JAK/STAT pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Simplified JAK/STAT signaling pathway.
Conclusion
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is a highly valuable and versatile building block for drug discovery. Its strategic combination of a functionalizable amino group, a conformationally constrained cyclopropyl amide, and a stable pyrazole core makes it an ideal starting point for the synthesis of novel, biologically active molecules. The protocols and conceptual frameworks provided in this application note offer a solid foundation for researchers to leverage this scaffold, particularly in the pursuit of innovative kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
References
Zhang, W., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. [Link]
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. [Link]
El-Metwaly, N. M., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]
Shaaban, M. R., et al. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
Voskressensky, L. G., et al. (2021). Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
Brullo, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
Norman, M. H., et al. (2014). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry. [Link]
El-Metwaly, N. M. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry. [Link]
Pentel, K., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Scientific Reports. [Link]
Jacobs, T. L. (1957). Knorr Pyrazole Synthesis. Heterocyclic Compounds.
Hryshchuk, R. V., et al. (2021). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Journal of Molecular Structure. [Link]
Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]
Rauf, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]
Shvartsberg, M. S., et al. (2020). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. RSC Advances. [Link]
AstraZeneca. (2007). Process for the preparation of 4-aminopyrazole derivatives.
El-Gohary, S. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering. [Link]
Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay developers, and drug discovery scientists.
Compound Overview & Physicochemical Profile
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0) is a synthetically engineered small molecule. Pyrazole-3-carboxamide derivatives are frequently utilized as critical pharmacophores in the development of targeted therapeutics, particularly in the design of kinase inhibitors. To ensure reproducible in vitro and in vivo assay results, standardizing the preparation of its master stock solution is essential.
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
Physical Form: Solid powder
Purity: Typically ≥95%
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Scientific Rationale: The Causality Behind Solvent and Storage Choices
When preparing stock solutions for high-throughput screening (HTS) or cell-based assays, maintaining chemical integrity is paramount. A protocol is only as robust as the logic governing its parameters.
The Necessity of Anhydrous DMSO: DMSO is the universally accepted solvent for small molecule libraries; however, it is highly hygroscopic. Studies have demonstrated that an open vessel of 100% DMSO can equilibrate to a moisture content of over 30% within 24 hours under standard laboratory conditions . The absorption of atmospheric water significantly contributes to compound hydrolysis, precipitation, and a reduction in effective molarity . Therefore, utilizing anhydrous, cell-culture grade DMSO (≤0.005% water) in a low-humidity environment is a strict prerequisite.
Mitigating Freeze-Thaw Degradation: Repeatedly freezing and thawing DMSO stock solutions accelerates compound degradation. Each thermal cycle introduces condensation (moisture) and promotes the precipitation of the compound out of solution . To preserve the structural integrity of the pyrazole-3-carboxamide core, the stock must be aliquoted into single-use volumes immediately after solubilization.
Optimal Storage Temperatures: While short-term storage (up to one month) at -20°C is acceptable, long-term preservation requires storage at -80°C. Lower temperatures exponentially slow down oxidation and hydrolysis kinetics, ensuring the compound remains stable for extended periods without loss of potency .
To ensure stoichiometric accuracy, calculate the required volume of DMSO based on the exact mass of the compound weighed, rather than attempting to weigh an exact sub-milligram mass. Below is a reference table for standard concentrations based on the molecular weight of 180.21 g/mol .
Target Concentration
Mass of Compound
Required Volume of Anhydrous DMSO
Application / Notes
10 mM
1.80 mg
1.000 mL
Standard concentration for cell-based assays.
25 mM
4.51 mg
1.000 mL
Intermediate master stock.
50 mM
9.01 mg
1.000 mL
High-concentration stock; may require gentle warming.
100 mM
18.02 mg
1.000 mL
Maximum practical solubility; requires sonication.
Formula for custom masses:Volume (mL) = Mass (mg) /[Concentration (mM) × 180.21 (g/mol) / 1000]
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system. Each phase contains internal checks to ensure maximum reproducibility before proceeding to biological assays.
Phase 1: Preparation & Mass Verification
Equilibration: Transfer the sealed vial of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide powder from cold storage to a desiccator at room temperature (RT) for at least 30 minutes.
Causality: Opening a cold vial exposes the powder to atmospheric moisture, which condenses on the compound, altering its mass and initiating hydrolysis.
Weighing: Accurately weigh the desired mass using a calibrated analytical balance (minimum 4-digit precision). Record the exact mass to three decimal places.
Transfer: Move the powder to a sterile, solvent-resistant microcentrifuge tube (e.g., high-clarity polypropylene).
Phase 2: Solubilization & Self-Validation
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO .
Agitation: Vortex the tube vigorously for 1-2 minutes.
Self-Validation Check (Visual QC): Hold the tube against a light source. The solution must be completely transparent.
Intervention: If micro-particulates remain, subject the tube to brief sonication in a water bath (RT to 37°C) for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the carboxamide linkage.
Phase 3: Aliquoting & Cryopreservation
Dispensing: Immediately dispense the homogenous stock into single-use aliquots (e.g., 10 µL to 50 µL) using sterile, tightly sealed amber tubes.
Causality: Amber tubes protect the compound from potential photolytic degradation, while single-use aliquoting eliminates the need for future freeze-thaw cycles.
Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended for rapid state transition) and transfer them to a -80°C freezer for long-term storage.
Workflow Visualization
Caption: Workflow for the preparation and cryopreservation of anhydrous DMSO stock solutions.
Troubleshooting & Assay Integration
Precipitation in Aqueous Media: When diluting the hydrophobic DMSO stock into cell culture media or aqueous assay buffers, the compound may crash out of solution.
Self-Validating Solution: Perform a stepwise dilution. First, dilute the stock 1:10 into an intermediate solvent (e.g., 10% DMSO in buffer), then add this dropwise to the final assay volume while continuously vortexing. Check for turbidity via spectrophotometry (OD600) before applying to cells.
Cytotoxicity Confounding Factors: DMSO is inherently toxic to most cell lines at concentrations above 0.1% - 0.5% (v/v). Ensure the final assay concentration of DMSO does not exceed 0.1%. Always run a vehicle-only control to validate that observed phenotypic changes are driven by the pyrazole-3-carboxamide derivative, not solvent toxicity.
References
National Institutes of Health (PMC). "Monitoring compound integrity with cytochrome P450 assays and qHTS". Pubmed Central. URL:[Link][1]
ResearchGate. "Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store". ResearchGate Publications. URL: [Link][2]
troubleshooting 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide precipitation in aqueous buffers
Technical Support Center: 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 4-amino-N-cyclopropyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and formulation of this compound, with a specific focus on preventing its precipitation in aqueous buffers. Our goal is to equip you with the scientific principles and practical workflows needed to ensure your experiments are reliable and reproducible.
Troubleshooting Guide: Precipitation Issues
Precipitation of a compound during experimental setup is a common yet frustrating issue that can compromise data integrity. This guide addresses the most frequent precipitation scenarios in a question-and-answer format.
Q1: My compound precipitated instantly when I diluted my DMSO stock into my aqueous buffer (e.g., PBS at pH 7.4). What's happening and how can I fix it?
This phenomenon is often called "solvent shock" or "crashing out" and is the most common cause of precipitation for weakly basic compounds.
The Underlying Chemistry (The "Why"):
Your compound, 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, has a 4-amino group (-NH₂) attached to the pyrazole ring. This amino group is weakly basic. In an acidic environment, it becomes protonated (NH₃⁺), acquiring a positive charge. This charge significantly increases the molecule's interaction with polar water molecules, thereby boosting its aqueous solubility.
The Henderson-Hasselbalch equation governs this relationship between pH, pKa (the pH at which 50% of the compound is ionized), and solubility.[1][2][3] For a weak base like yours, as the pH of the solution rises above the compound's pKa, the amino group deprotonates, losing its charge and becoming neutral. This neutral form is more hydrophobic and significantly less soluble in water, causing it to precipitate.[4][5] Diluting a concentrated DMSO stock into a neutral pH buffer rapidly shifts the local pH environment, triggering this precipitation.[6]
dot
Caption: pH-dependent ionization and its effect on solubility.
Troubleshooting Workflow & Solutions:
pH Adjustment (Primary Solution): The most effective strategy is to lower the pH of your aqueous buffer. By working at a pH at least 1-2 units below the compound's pKa, you can ensure it remains in its protonated, soluble form.
Action: Prepare your buffer at a more acidic pH, such as pH 5.0 or 6.0. Citrate or acetate buffers are excellent choices for this pH range.
Dilution Technique: The way you mix solutions matters.
Action: Instead of adding the small volume of DMSO stock to the large volume of buffer, try the reverse. Vigorously vortex the buffer while adding the DMSO stock drop-by-drop.[7] This rapid dispersion can prevent localized high concentrations that initiate precipitation.
Reduce Final Concentration: Your target concentration may simply exceed the compound's solubility limit at that pH.
Action: Test a lower final concentration of the compound. Determine the lowest effective concentration for your assay to minimize solubility challenges.
Q2: My compound solution was clear at first, but it turned cloudy or formed a precipitate after a few hours at room temperature or overnight at 4°C. Why?
This delayed precipitation points to either temperature-dependent solubility or the formation of a supersaturated solution that is not thermodynamically stable.
The Underlying Science (The "Why"):
When you dissolve a compound, especially with the help of a co-solvent like DMSO, you can sometimes create a supersaturated solution. This is a metastable state where the concentration of the solute is higher than its equilibrium (or thermodynamic) solubility.[8] Over time, or with a change in conditions like temperature, the system will try to reach equilibrium, causing the excess compound to crystallize and precipitate out. The solubility of most solids, including your compound, decreases at lower temperatures, which is why precipitation is often observed after refrigeration.[5]
Troubleshooting Workflow & Solutions:
Temperature Control:
Action: Avoid storing prepared aqueous solutions at 4°C if possible. Prepare solutions fresh on the day of the experiment.[5] If you observe a precipitate after cooling, gently warm the solution (e.g., to 37°C) with agitation to see if it redissolves. However, be cautious, as repeated temperature cycles can degrade some compounds.
Determine Equilibrium Solubility: You are likely working above the compound's thermodynamic solubility limit.
Action: Perform a simple solubility test. Prepare your solution and let it sit for 24 hours. Then, centrifuge or filter the sample and measure the concentration of the compound in the clear supernatant using HPLC or UV-Vis spectrophotometry. This will tell you the true solubility limit under your conditions.
Use of Excipients: For persistent issues, formulation aids can be used.
Action: Consider incorporating solubility enhancers like cyclodextrins. These molecules have a hydrophobic interior cavity that can encapsulate your compound, while their hydrophilic exterior keeps the entire complex dissolved in water.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]
dot
Caption: A step-by-step workflow for diagnosing precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Proper stock solution preparation is the foundation for avoiding downstream issues.[12][13]
Weighing: Accurately weigh the required amount of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide powder.
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce water from atmospheric condensation and promote precipitation over time.[8][14]
Protocol 2: pH-Solubility Screening Experiment
This experiment will help you identify the optimal pH to maintain your compound's solubility.
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) across a range of pH values. For example:
pH 4.0 & 5.0 (Citrate buffer)
pH 6.0 & 7.0 (Phosphate buffer)
pH 7.4 (HEPES or PBS)
Compound Addition: To a fixed volume of each buffer (e.g., 1 mL), add a small aliquot of your 10 mM DMSO stock to reach your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is tolerated by your assay (typically ≤0.5%).
Observation: Vortex each sample immediately after adding the stock. Observe for any signs of immediate precipitation.
Incubation & Final Check: Let the samples sit at room temperature for 4 hours and again at 24 hours. Observe again for any delayed precipitation or cloudiness. The buffer system that remains clear for the longest duration at your target concentration is the most suitable.
Buffer System
Target pH
Immediate Observation (t=0)
24-Hour Observation
Recommendation
Citrate
4.0
Clear
Clear
Excellent
Citrate
5.0
Clear
Clear
Excellent
Phosphate
6.0
Clear
Slight Haze
Use with Caution
PBS / HEPES
7.4
Immediate Precipitate
Heavy Precipitate
Not Recommended
Table 1: Example results from a pH-solubility screening experiment. These results clearly indicate that a buffer pH of 5.0 or lower is optimal for maintaining the solubility of this compound.
Frequently Asked Questions (FAQs)
Q: What is the estimated pKa of the 4-amino group on this compound?
A: While an experimental value is definitive, the pKa of a 4-aminopyrazole is typically in the range of 4.0-5.5.[15][16][17] Therefore, to maintain solubility, working at a pH of 4.5 or below is a safe starting point.
Q: Can I just heat the solution to redissolve the precipitate?
A: Gently warming the solution can redissolve a precipitate caused by cooling, but this should be done with caution.[5] It does not solve the underlying problem of supersaturation or pH-mismatch. Furthermore, repeated heating can lead to compound degradation. It is always better to address the root cause by optimizing the buffer pH or concentration.
Q: Is it possible that the precipitate is not my compound?
A: While unlikely if using high-purity water and buffers, it's a possibility. Buffer salts themselves can precipitate if their solubility limit is exceeded, especially when mixed with high percentages of organic solvents.[18] To confirm, you can isolate the precipitate by centrifugation, wash it with water, and analyze it using techniques like HPLC or mass spectrometry.
Q: How high can I push the DMSO concentration to keep my compound in solution?
A: DMSO is an excellent co-solvent, but its concentration must be limited in biological assays as it can be toxic to cells or interfere with enzyme activity.[19] A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. Always run a vehicle control (buffer + same percentage of DMSO without your compound) to ensure the solvent itself is not causing an effect.
Q: Are there any alternatives to DMSO for the stock solution?
A: For some applications, other organic solvents like ethanol or DMF can be used. However, DMSO is often the most effective and widely used solvent for preparing high-concentration stocks of poorly soluble compounds for screening.[19][20] If DMSO is incompatible with your system, alternative formulation strategies using excipients like cyclodextrins or co-solvents like PEG-400 may be necessary.
References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 17, 2026.
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved March 17, 2026.
MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved March 17, 2026.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved March 17, 2026.
Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved March 17, 2026.
ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Retrieved March 17, 2026.
PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved March 17, 2026.
Vertex AI Search. (2015, December 30).
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved March 17, 2026.
Vertex AI Search. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. Retrieved March 17, 2026.
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Retrieved March 17, 2026.
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved March 17, 2026.
Vertex AI Search. (2025, October 29).
Taylor & Francis. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved March 17, 2026.
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved March 17, 2026.
Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved March 17, 2026.
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved March 17, 2026.
Benchchem. (n.d.). How to prevent BMS-309403 precipitation in aqueous solution. Retrieved March 17, 2026.
PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions. Retrieved March 17, 2026.
Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved March 17, 2026.
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved March 17, 2026.
Benchchem. (n.d.). How to prevent Vapitadine precipitation in buffers. Retrieved March 17, 2026.
STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved March 17, 2026.
COEI CHEMICAL. (2026, January 21). How to Prepare Aqueous Solution AS for Optimal Results?. Retrieved March 17, 2026.
Vertex AI Search. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved March 17, 2026.
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved March 17, 2026.
Society for Mucosal Immunology. (2014, June 3).
Vertex AI Search. (n.d.). N-(4-(trans-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide hydrochloride. Retrieved March 17, 2026.
YouTube. (2021, October 25). How to Prepare a Standard Solution - Biology Lab Techniques. Retrieved March 17, 2026.
ResearchGate. (2022, July 22). How to prevent precipitation of purified mAbs ?. Retrieved March 17, 2026.
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved March 17, 2026.
Chemchart. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Retrieved March 17, 2026.
Sigma-Aldrich. (n.d.). 4-Aminopyrazole 95 28466-26-4. Retrieved March 17, 2026.
Sartorius. (n.d.).
ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved March 17, 2026.
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved March 17, 2026.
ChemScene. (n.d.). 28466-26-4 | 4-Aminopyrazole. Retrieved March 17, 2026.
PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved March 17, 2026.
Preclinical Support Center: Overcoming Low Bioavailability of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Welcome to the Preclinical Technical Support Center for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as 4-ACP ). 4-ACP is a highly functionalized pyrazole-3-carboxamide derivative.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Preclinical Technical Support Center for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as 4-ACP ). 4-ACP is a highly functionalized pyrazole-3-carboxamide derivative. While pyrazole-3-carboxamide scaffolds are privileged structures in drug discovery—often utilized in the development of kinase inhibitors and targeted therapeutics[1][2]—they frequently suffer from poor oral bioavailability during in vivo studies[3].
This guide is designed for drug development scientists and provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the absorption and metabolic bottlenecks specific to 4-ACP.
Part 1: Diagnostic Workflow
Before altering your formulation or modifying the compound's structure, you must identify the root cause of the low bioavailability. The decision tree below outlines the causality-driven workflow for diagnosing PK failures.
Caption: Workflow for diagnosing and resolving low oral bioavailability of 4-ACP.
Part 2: Troubleshooting & FAQs
Q1: Our in vivo pharmacokinetic (PK) data in rodents shows an oral bioavailability (F) of <5%, yet intravenous (IV) clearance is moderate. What is the primary bottleneck?
Causality & Insight: When IV clearance is moderate (indicating the liver is not rapidly clearing the compound from systemic circulation) but oral bioavailability is extremely low, the issue is localized to the gastrointestinal (GI) tract. Pyrazole-3-carboxamides like 4-ACP often exhibit highly stable crystal lattices, resulting in poor aqueous solubility (<10 µg/mL at physiological pH)[4]. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. If 4-ACP does not dissolve in the GI fluids, it cannot permeate the enterocytes, leading to fecal excretion of the intact drug.
Actionable Solution: Transition from a standard methylcellulose suspension to a nanosuspension[5]. Nanosuspensions increase the surface area exponentially, driving up the dissolution rate and transient solubility, which is a proven strategy for BCS Class II pyrazole compounds[5][6].
Q2: We suspect that intestinal first-pass metabolism is degrading 4-ACP before it reaches the portal vein. How can we verify and mitigate this?
Causality & Insight: The GI tract is a highly active metabolic barrier. Intestinal cytochrome P450 enzymes, particularly CYP3A4, can eliminate a massive fraction of an oral dose before it reaches systemic circulation[7][8]. The cyclopropyl and N-methyl groups on 4-ACP are classic metabolically labile sites susceptible to aliphatic oxidation and N-demethylation by CYP450 enzymes[9].
Actionable Solution: Perform an in vitro microsomal stability assay using both Hepatic (HLM) and Intestinal (ILM) microsomes[10]. If ILM intrinsic clearance (
CLint
) is high, the drug is being lost in the gut wall. You can validate this in vivo by co-dosing 4-ACP with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT). If bioavailability spikes upon co-administration, first-pass metabolism is confirmed as a primary bottleneck[7][8].
Caption: First-pass metabolism and absorption barriers for orally administered 4-ACP.
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of 4-ACP Nanosuspension via Wet Media Milling
Purpose: To overcome dissolution-rate-limited absorption by reducing 4-ACP particle size to <200 nm[5].
Self-Validating Mechanism: Dynamic Light Scattering (DLS) must be used at
T=0
and
T=final
. The protocol is only considered valid for dosing if the Polydispersity Index (PDI) is <0.2 and the
D90
is <300 nm, ensuring a uniform suspension immune to rapid Ostwald ripening.
Step-by-Step Methodology:
Vehicle Preparation: Prepare a stabilizer solution consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% (w/v) Tween-80 in Milli-Q water. Causality: HPMC provides steric hindrance, while Tween-80 reduces interfacial tension, preventing nanoparticle agglomeration[5].
API Dispersion: Disperse 50 mg of crystalline 4-ACP powder into 5 mL of the stabilizer vehicle (yielding a 10 mg/mL concentration) and vortex for 2 minutes.
Milling Setup: Transfer the suspension to a 10 mL zirconium oxide milling jar. Add 20 grams of 0.5 mm yttrium-stabilized zirconium oxide milling pearls.
Comminution: Place the jar in a planetary micro mill. Run at 400 RPM for 4 cycles of 30 minutes each. Critical: Implement 10-minute cooling pauses between cycles to prevent thermal degradation of 4-ACP.
Validation (QC): Extract 10 µL of the milled suspension, dilute in 1 mL of water, and measure particle size via DLS. Target a Z-average of < 200 nm prior to oral gavage.
Purpose: To quantify the CYP-mediated degradation of 4-ACP and calculate intrinsic clearance[10][11].
Self-Validating Mechanism: The assay must run concurrently with Verapamil (rapid clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not degraded by >80% at 45 mins, or Warfarin degrades by >20%, the microsomes are inactive/compromised, and the assay data must be rejected.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) or Intestinal Microsomes (ILM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mix: In a 96-well plate, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and 4-ACP (final concentration 1 µM). Ensure the final organic solvent concentration is <0.5% to avoid denaturing the enzymes.
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic oxidation[11].
Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mix into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the CYP enzymes, quenching the reaction.
Analysis: Centrifuge the quenched samples at 4000 RPM for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Part 4: Data Presentation
The following table summarizes the quantitative PK improvements typically achieved by applying the troubleshooting strategies above to 4-ACP in a rodent model (n=3, 10 mg/kg PO dose).
Blockade of intestinal/hepatic first-pass metabolism[7][8]
Nanosuspension + ABT
850 ± 95
2800 ± 320
1.0
74.6%
Synergistic rescue of both dissolution and metabolic stability
Part 5: References
[7] National Institutes of Health (NIH). "An update on the role of intestinal cytochrome P450 enzymes in drug disposition". PMC. URL:[Link]
[10] SciSpace. "Cytochrome P450 enzymes— in vitro , in vivo , and in silico studies". URL:[Link]
[1] Researcher.life. "Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury". Journal of Medicinal Chemistry. URL: [Link]
[2] ACS Publications. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design". Journal of Medicinal Chemistry. URL: [Link]
[11] National Institutes of Health (NIH). "Molecular mechanisms of the microsomal mixed function oxidases and biological and pathological implications". PMC. URL: [Link]
[3] MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules. URL:[Link]
[8] ScienceOpen. "An update on the role of intestinal cytochrome P450 enzymes in drug disposition". URL: [Link]
[5] ACS Publications. "Strategic Nanosuspension of Darolutamide for Enhanced Dissolution, Bioavailability, and Potentiated Prostate Cancer Treatment: Insights from Multiscale Computational Modeling". ACS Omega. URL: [Link]
[9] Chemisgroup. "Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics". URL: [Link]
[4] Google Patents. "Pharmaceutical composition with improved bioavailability". URL:
[6] University of Pretoria. "Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities". URL: [Link]
Technical Support Center: Optimizing Flash Chromatography Purification of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Welcome to the dedicated technical support guide for the purification of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide. This molecule, while integral to many research and development pipelines, presents specif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide. This molecule, while integral to many research and development pipelines, presents specific challenges in flash chromatography due to its chemical properties. The primary amine at the 4-position of the pyrazole ring makes it basic and highly polar, leading to common issues like peak tailing and poor recovery on standard silica gel.
This guide is designed to provide you, the researcher, with actionable troubleshooting advice and robust methodologies to overcome these challenges, ensuring high purity and yield for your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking or "tailing" on a standard silica TLC plate and column?
A1: This is the most common issue for amine-containing compounds. The "tailing" is a direct result of strong acid-base interactions between the basic 4-amino group of your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This secondary interaction causes a portion of the analyte molecules to be retained more strongly than others, leading to a smeared or asymmetric peak instead of a sharp, well-defined band. This not only reduces resolution but can also lead to yield loss if the compound binds irreversibly.[1]
Q2: I added triethylamine (TEA) to my mobile phase, and now my compound runs too fast (high Rf). How do I get separation back?
A2: Triethylamine is effective at neutralizing the acidic silica surface, but it is also a polar modifier.[1][4] The combination of TEA and a polar solvent like methanol can create a very strong eluent, drastically reducing the retention of all compounds. To regain separation, you should significantly decrease the concentration of the primary polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. Start with a much less polar mixture (e.g., 1-2% MeOH in DCM with 0.5% TEA) and gradually increase the polarity.
Q3: What is "dry loading," and why is it recommended for this compound?
A3: Dry loading is a sample application technique where the crude material is pre-adsorbed onto an inert support (like silica gel or diatomaceous earth) before being loaded onto the column.[5][6] It is highly recommended for polar compounds like yours, especially if the crude mixture is dissolved in a strong solvent (e.g., methanol, DMF, DMSO).[7] Loading the sample directly in a strong solvent prevents it from properly adsorbing to the top of the column, leading to band broadening and very poor separation.[4][5] Dry loading ensures the sample is introduced as a concentrated band at the column head, maximizing the potential for a high-resolution separation.[6]
Q4: Can I reuse an amine-functionalized (NH2) flash column?
A4: While amine columns are robust, their reusability depends on the application. They can often be reused if the same type of separation is performed and if strongly retained impurities are properly flushed from the column after each run.[8] However, for GMP or high-purity applications, using a fresh column for each purification is recommended to avoid cross-contamination.
In-Depth Troubleshooting Guide
This section addresses more complex purification scenarios with detailed, step-by-step solutions.
Problem 1: Severe Peak Tailing & Low Recovery on Silica Gel
Root Cause Analysis: The basic amine on your pyrazole is interacting too strongly with the acidic silica stationary phase. This leads to a non-linear adsorption isotherm, causing the characteristic tailing peak shape. In severe cases, a significant portion of the compound may not elute at all.[1][9]
Solution A: Mobile Phase Modification with a Competing Base
This is the most common first-line approach. By adding a small amount of a volatile base to the mobile phase, you "passivate" the active silanol sites on the silica.
Recommended Modifier: Triethylamine (TEA) at 0.1% to 1.0% (v/v).
Mechanism: The TEA preferentially binds to the acidic silanol groups, preventing your target amine from undergoing strong secondary interactions.[10][11][12] This results in a more symmetrical peak shape and improved recovery.
Protocol 1: Preparing a Mobile Phase with Triethylamine (TEA)
Prepare your A (non-polar, e.g., Hexane or Dichloromethane) and B (polar, e.g., Ethyl Acetate or Methanol) solvents.
To your polar solvent B, add triethylamine to a final concentration of 0.1% to 1.0%. For example, to 500 mL of Methanol, add 2.5 mL of TEA for a 0.5% solution.
Ensure the TEA is added to both the "A" and "B" solvents if you are running a gradient on an automated system, or to the pre-mixed eluent for isocratic elution. This maintains a constant concentration of the modifier.
Equilibrate the column with at least 3-5 column volumes (CV) of the initial mobile phase containing TEA before loading your sample. This is critical to ensure the entire silica bed is neutralized.[1]
Solution B: Change of Stationary Phase to Amine-Functionalized Silica
For difficult separations or when TEA is undesirable in the final product, an amine-functionalized (NH2) column is an excellent alternative.
Mechanism: Amine-bonded silica has a basic surface due to the bonded aminopropyl groups.[2][13] This surface repels basic analytes, preventing the strong ionic interactions that cause tailing on standard silica.[2][14] This allows for purification using less polar, more standard solvent systems (e.g., Hexane/Ethyl Acetate) without any base additive, simplifying workup.[1][8][14]
Problem 2: Poor Separation from a Closely-Eluting Impurity
Root Cause Analysis: The target compound and an impurity have very similar polarities and affinities for the stationary phase under the chosen conditions, resulting in co-elution.
Solution: Systematic Method Development
A structured approach starting with Thin-Layer Chromatography (TLC) is the key to resolving this issue. The goal is to find a solvent system that provides the best selectivity (i.e., the largest difference in Rf values, ΔRf).
Caption: Workflow for Flash Chromatography Method Development.
Protocol 2: TLC-Based Method Development
Screen Solvents: Spot your crude reaction mixture on at least two different TLC plates. Develop them in different solvent systems to test selectivity. Good starting systems for your polar compound are Dichloromethane (DCM)/Methanol and Ethyl Acetate/Hexane.[15][16]
Assess Separation: Identify the solvent system that shows the largest separation (ΔRf) between your target spot and the nearest impurities.
Optimize Polarity: Fine-tune the solvent ratio of the best system to bring the Rf of your target compound into the optimal range of 0.2 to 0.35.[17][18] An Rf in this range generally translates to a retention of 3-5 column volumes (CV) in flash chromatography, providing a good balance between resolution and run time.[19]
Check for Tailing: If the target spot is still tailing on the TLC plate, add 0.5% TEA to your chosen solvent system and re-run the plate.
Translate to Flash Gradient: Use the optimized TLC conditions to design your flash chromatography gradient. A good starting point is a linear gradient from a very low polarity (e.g., 100% DCM) to a polarity slightly higher than what was used for your TLC (e.g., 15% MeOH in DCM if your TLC ran well in 10% MeOH/DCM).
Problem 3: Compound is Insoluble in Weak Solvents for Loading
Root Cause Analysis: The polar nature of the pyrazole carboxamide makes it poorly soluble in non-polar solvents like hexane or even dichloromethane, which are ideal for liquid loading in normal-phase chromatography.
Solution: Dry Loading Protocol
Dry loading is the definitive solution for this issue, as it bypasses solvent compatibility problems during sample application.[4][6][7]
Protocol 3: Dry Loading the Sample
Dissolve your crude sample (~1 g) in a minimal amount of a strong, volatile solvent in which it is freely soluble (e.g., 5-10 mL of Methanol or DCM).
Add an inert sorbent to the solution. Use approximately 2-4 times the mass of your crude sample (e.g., 2-4 g of silica gel or diatomaceous earth).
Thoroughly mix the slurry to ensure the sample is evenly distributed on the sorbent.
Remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
Carefully add this powder to the top of your pre-equilibrated flash column, creating a uniform layer.
Gently add a small layer of sand or a frit on top of the dry-loaded sample to prevent disturbance when the mobile phase is introduced.
Begin your elution.
Data & Methodologies
Table 1: Recommended Solvent Systems & Modifiers
Stationary Phase
Common Solvents (A/B)
Polarity Range
Modifier (if needed)
Rationale & Best Use
Standard Silica
Dichloromethane / Methanol
High
0.1 - 1.0% TEA or NH4OH
Good for very polar compounds. The modifier is essential to prevent tailing of the 4-amino group.[4][15]
Standard Silica
Hexane / Ethyl Acetate
Low to Medium
0.1 - 1.0% TEA
Workhorse system. May not be polar enough for your compound unless high concentrations of EtOAc are used.
Amine (NH2) Silica
Hexane / Ethyl Acetate
Low to Medium
None
Highly Recommended. The basic surface eliminates the need for a mobile phase modifier, simplifying the process and workup.[1][8][20]
Reversed-Phase (C18)
Water / Acetonitrile or Methanol
High (Aqueous)
0.1% NH4OH or TEA
Excellent for highly polar or water-soluble impurities. The basic modifier ensures the amine is neutral, improving retention and peak shape.[1][4]
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification issues.
reducing off-target effects of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide in cellular assays
Welcome to the Technical Support Center for early-stage drug discovery and assay development. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and physicochemical liab...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for early-stage drug discovery and assay development. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and physicochemical liabilities of working with 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide and its derivatives in cellular assays.
This specific scaffold is a highly privileged, ATP-competitive building block. However, its structural features—particularly the electron-rich 4-amino group and the planar pyrazole core—make it highly susceptible to assay interference, kinome promiscuity, and nucleic acid intercalation. This guide provides field-proven insights, self-validating experimental protocols, and structural mitigation strategies to ensure the scientific integrity of your cellular data.
Troubleshooting Guide & FAQs
Q1: We are observing broad cytotoxicity across multiple cell lines that does not correlate with our biochemical IC50. Is the scaffold inherently toxic?Analysis & Causality: The 4-amino-1H-pyrazole core is a potent ATP-mimetic. The 4-amino group acts as a primary hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor. This motif perfectly anchors into the highly conserved hinge region of the kinase ATP-binding pocket, leading to widespread kinome promiscuity (frequently hitting essential off-targets like CDKs, Aurora kinases, and Src)[1]. Furthermore, planar 1H-pyrazole-3-carboxamide derivatives have been documented to intercalate into the DNA minor groove, causing DNA damage and subsequent cytotoxicity entirely independent of kinase inhibition[2].
Actionable Solution: Do not rely solely on cell viability (e.g., CellTiter-Glo) as a proxy for on-target efficacy. You must decouple kinase-mediated toxicity from DNA-mediated toxicity by running a kinome-wide selectivity panel alongside a DNA displacement assay (see Protocol 2).
Q2: How can we structurally modify the scaffold to reduce kinase off-targets while maintaining on-target cellular efficacy?Analysis & Causality: The promiscuity is driven by the unrestricted accessibility of the 4-amino group to the kinase hinge backbone.
Actionable Solution:
Steric Hinge Disruption: N-alkylation of the 4-amino group (e.g., introducing a methyl or bulkier alkyl group) can force steric clashes with the hinge backbone of off-target kinases (like Aurora B or KDR) while potentially being tolerated by your target if it possesses a more flexible hinge pocket[3].
Solvent Pocket Exploitation: The N-cyclopropyl carboxamide group directs into the solvent-exposed or ribose pocket. Expanding this group (e.g., to an isobutyl or neopentyl) can drastically improve selectivity by exploiting unique, non-conserved residues in your specific target's solvent channel[3].
Macrocyclization: Linking the 4-amino group to the carboxamide substituent locks the conformation. This reduces the entropic penalty of binding while physically restricting the scaffold from adopting the diverse conformations required to fit into off-target kinase pockets[4].
Q3: Our cellular reporter assays are showing erratic dose-response curves with high Hill slopes. Is the compound interfering with the assay?Analysis & Causality: Yes. Electron-rich aminopyrazoles can act as Pan-Assay Interference Compounds (PAINS). The 4-amino group can be susceptible to intracellular redox cycling or oxidation, generating reactive intermediates that quench fluorescence or interfere with luciferase-based reporter cascades.
Actionable Solution: Implement a self-validating control system. Move away from enzymatic reporter cascades and utilize a label-free, biophysical assay such as the Cellular Thermal Shift Assay (CETSA) to confirm physical target engagement inside the intact cell.
Mechanistic Workflows & Visualizations
To systematically identify and eliminate off-target effects, follow the logical workflow outlined below.
Workflow for deconvoluting aminopyrazole off-target toxicity in cellular assays.
Divergent interaction pathways of the pyrazole scaffold leading to on- and off-target effects.
Self-Validating Experimental Protocols
To ensure data integrity, every experiment must contain internal controls that validate the mechanism of action. Below are the standard operating procedures for deconvoluting the liabilities of this scaffold.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: Biochemical IC50s rarely translate perfectly to cellular contexts due to high intracellular ATP concentrations (1-5 mM) competing with your ATP-competitive pyrazole. CETSA proves that your compound physically binds the target inside the cell by measuring ligand-induced thermodynamic stabilization of the folded protein.
Self-Validating Control: Always run a structurally matched, inactive analog (e.g., an N4,N4-dimethylated derivative that cannot bind the kinase hinge) alongside your active compound. If the inactive analog stabilizes the protein, your readout is an artifact.
Cell Treatment: Seed cells in a 6-well plate. Treat with the pyrazole compound, the inactive analog (negative control), and DMSO (vehicle) for 1–2 hours.
Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler. Mechanism: Heat induces protein unfolding and subsequent aggregation; ligand binding increases the melting temperature (Tm).
Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C) to avoid detergent interference. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
Quantification: Analyze the soluble fraction (supernatant) via Western blot. Plot the band intensity against temperature to calculate the
ΔTm
. A shift of >2°C exclusively in the active compound arm confirms specific intracellular target engagement[4].
Protocol 2: Ethidium Bromide (EB) Displacement Assay for DNA Intercalation
Causality: The planar 1H-pyrazole-3-carboxamide core can slide between DNA base pairs (intercalation). EB fluoresces intensely only when intercalated into DNA. If your compound is a DNA intercalator, it will competitively displace EB, quenching the fluorescence[2].
Complex Preparation: Prepare a solution of Calf Thymus DNA (CT-DNA) and Ethidium Bromide in Tris-HCl buffer (pH 7.4). Ensure the DNA concentration is in excess to fully saturate the EB.
Baseline Measurement: Measure the baseline fluorescence emission of the EB-DNA complex (excitation ~510 nm, emission ~590 nm).
Titration: Titrate the 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide compound (from 0.1 µM to 50 µM) into the cuvette. Incubate for 5 minutes after each addition.
Analysis: Record the decrease in emission intensity. Calculate the Stern-Volmer quenching constant (
Ksv
). A dose-dependent decrease in fluorescence confirms off-target DNA binding, necessitating the introduction of sp3-hybridized groups to break the planarity of your scaffold.
Quantitative Profiling of Scaffold Liabilities
Summarizing the quantitative thresholds helps establish go/no-go criteria during hit-to-lead optimization.
Off-Target Liability
Primary Mechanism
Diagnostic Assay
Typical Hit Threshold
Mitigation Strategy
Pan-Kinase Promiscuity
Hinge-binding via 4-NH2 and Pyrazole N2
KINOMEscan / NanoBRET
S(10) > 0.1 at 1 µM
N-alkylation of the 4-amino group; Macrocyclization[3][4].
DNA Intercalation
Planar stacking of the pyrazole-carboxamide core
EB Displacement Assay
Ksv
>
104M−1
Introduce sp3-hybridized centers; replace cyclopropyl with bulky aliphatics[2].
Assay Interference (PAINS)
Redox cycling of the electron-rich 4-amino group
Label-free CETSA
Discordant IC50 vs CETSA
ΔTm
Replace 4-amino with bioisosteres (e.g., ether, methyl) or utilize label-free readouts.
CYP Inhibition
Heme coordination via pyrazole nitrogen
CYP450 Fluorogenic Assay
IC50 < 10 µM
Steric shielding of the pyrazole nitrogens via N1-substituent expansion.
References
[2] Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
[1] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
[3] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications.
[4] Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv.
Technical Support Center: Stability & Storage Troubleshooting for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0). As a highly reactive pharmacological intermediate, this compound presents unique stability challenges. This document provides a mechanistic understanding of its vulnerabilities, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your assays.
Part 1: Mechanistic Understanding of Thermal Degradation
To prevent degradation, one must first understand the structural liabilities of the molecule. The compound features an electron-rich pyrazole core substituted with a primary amine at the C4 position and a carboxamide at the C3 position.
Oxidative Dimerization (The C4-Amine Liability): Aminopyrazoles are highly electron-rich. The primary amine is exceptionally susceptible to air oxidation, a process exponentially accelerated by thermal stress and light[1]. Oxidation typically yields nitroso intermediates that rapidly dimerize into deeply colored azo compounds.
Amide Hydrolysis (The C3-Carboxamide Liability): Elevated temperatures, combined with ambient humidity or aqueous buffers, drive the hydrolysis of the N-cyclopropyl carboxamide into 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid and cyclopropylamine[2].
Intermolecular Condensation: Under prolonged thermal stress in the solid state or in highly concentrated solutions, the nucleophilic 4-amino group can attack the electrophilic carboxamide carbonyl of adjacent molecules, forming inactive oligomers.
Thermal and oxidative degradation pathways of 4-amino-1H-pyrazole-3-carboxamides.
Part 2: Troubleshooting Guides & FAQs
Q: My solid powder changed from off-white to a reddish-brown color after a month on the bench. Is it still usable?A: No. Discoloration is the primary macroscopic hallmark of aminopyrazole oxidation[1]. The reddish-brown hue indicates the formation of azo or nitroso dimers. Using this degraded batch will introduce significant artifacts into biological assays or downstream syntheses. Always store the solid under an inert atmosphere (Argon/N2) at -20°C.
Q: I am seeing unexpected [M+14]+ and [2M-2]+ peaks in my LC-MS after storing my DMSO stock solution at room temperature. What happened?A: Thermal stress in solution has triggered oxidation. The [M+14]+ peak corresponds to the oxidation of the amine to a nitroso group (addition of oxygen, loss of 2H), while the [2M-2]+ peak indicates oxidative dimerization into an azo compound[3]. DMSO is hygroscopic and often contains dissolved oxygen. Stock solutions must be prepared in degassed solvents and stored at -80°C.
Q: Can I use sonication to speed up the dissolution of the compound in assay buffers?A:Do not sonicate. Sonication generates localized heat (cavitation) which, combined with the aqueous environment, rapidly accelerates both amide hydrolysis and amine oxidation. Use gentle vortexing at room temperature instead.
Q: Does the choice of storage solvent impact thermal stability?A: Yes. Anhydrous Acetonitrile (MeCN) is generally superior to DMSO for long-term stability. DMSO acts as an oxidant under certain thermal conditions and readily absorbs atmospheric moisture, which promotes hydrolysis.
Part 3: Quantitative Stability Data
To guide your experimental planning, refer to the following validated stability metrics for 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide under various storage conditions:
Storage State
Matrix / Environment
Temperature
Expected Shelf Life (>98% Purity)
Primary Degradation Risk
Solid
Argon atmosphere, desiccated
-20°C
24 - 36 months
Negligible
Solid
Ambient air, dark
25°C
< 3 weeks
Oxidation (Discoloration)
Solution
Degassed anhydrous DMSO
-80°C
6 - 12 months
Negligible
Solution
Standard DMSO (ambient)
25°C
< 48 hours
Oxidation / Dimerization
Solution
Aqueous Buffer (pH 7.4)
37°C
< 4 hours
Hydrolysis
Part 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
This workflow is designed to eliminate the two primary catalysts of degradation: oxygen and thermal kinetic energy.
Optimized workflow for preparing and storing aminopyrazole stock solutions.
Step-by-Step Methodology:
Thermal Equilibration: Allow the sealed vial of solid API to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will drive future hydrolysis[2].
Solvent Degassing: Sparge anhydrous DMSO or Acetonitrile with high-purity Argon for 15 minutes to displace dissolved oxygen[1].
Dissolution: Weigh the required mass under an inert atmosphere (e.g., a glove box or using an inverted argon funnel). Add the degassed solvent. Vortex gently at room temperature until dissolved.
Aliquotting: Divide the solution into single-use amber glass vials to protect from UV-induced radical formation. Overlay the headspace of each vial with Argon before sealing.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
Protocol B: LC-MS Validation of Thermal Stability (Self-Validating System)
Do not assume your compound is intact after storage. Use this protocol to validate the structural integrity of your working solutions prior to critical assays.
Step-by-Step Methodology:
Sample Preparation: Dilute a small aliquot of the stock solution to a final concentration of 1 µM in LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.
Chromatography: Run a fast gradient (e.g., 5% to 95% MeCN over 5 minutes) on a standard C18 analytical column.
Mass Spectrometry Analysis: Scan in positive electrospray ionization mode (ESI+).
Data Interpretation (The Validation Logic):
Intact API: Confirm the presence of the expected
[M+H]+
peak.
Check for Oxidation: Scan for
[M+14]+
(nitroso derivative) or
[2M−2]+
(azo dimer). If these peaks exceed 2% relative abundance, discard the batch[3].
Check for Hydrolysis: Scan for the loss of the cyclopropylamine moiety (
−57
Da), indicating the formation of the pyrazole-3-carboxylic acid[2].
References
Preethalayam, P. et al. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2." ResearchGate, 2012. URL:[Link]
Kolybalov, D. et al. "Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements." International Journal of Molecular Sciences, 2023. URL:[Link]
Chen, H. et al. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 2014. URL:[Link]
Advanced Pharmacophore Engineering: 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide vs. Traditional Pyrazole Scaffolds
As the landscape of Fragment-Based Drug Design (FBDD) evolves, the reliance on simple, unsubstituted heterocycles is being replaced by the strategic use of highly functionalized, sterically constrained building blocks. P...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of Fragment-Based Drug Design (FBDD) evolves, the reliance on simple, unsubstituted heterocycles is being replaced by the strategic use of highly functionalized, sterically constrained building blocks. Pyrazole rings are ubiquitous in FDA-approved kinase inhibitors; however, traditional pyrazoles often present significant pharmacokinetic and selectivity challenges.
This guide provides an objective, data-driven comparison between traditional pyrazole pharmacophores and the advanced building block 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1488749-65-0). By analyzing structural causality, binding mechanics, and synthetic tractability, we establish why this specific scaffold represents a paradigm shift in the development of next-generation kinase inhibitors.
Structural and Mechanistic Superiority
To understand the performance gap between these scaffolds, we must examine the causality behind their interactions within the kinase ATP-binding pocket.
N1-Methylation: Tautomeric Locking and Permeability
Traditional 1H-pyrazoles exist in a state of rapid tautomeric flux between the 1H and 2H forms. When a traditional pyrazole binds to a kinase hinge region, it must adopt a single tautomeric conformation, resulting in a severe entropic penalty. Furthermore, the exposed N-H bond acts as a promiscuous hydrogen bond donor, increasing the desolvation energy required to cross lipid bilayers.
By utilizing 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, the N1 position is permanently methylated. This "tautomeric locking" pre-organizes the molecule into its biologically active conformation, significantly reducing the entropic penalty of binding. Additionally, masking this hydrogen bond donor improves the compound's Lipophilic Efficiency (LipE) and cellular permeability.
C3-Carboxamide & N-Cyclopropyl: Hinge Binding and Steric Capping
The pyrazole-3-carboxamide motif is a highly privileged pharmacophore, famously utilized in the discovery of the CDK2 inhibitor [1][2]. The carboxamide group serves as a bidentate interaction hub, providing both a hydrogen bond donor (NH) and acceptor (C=O) to interact with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).
The addition of the N-cyclopropyl group provides a distinct advantage over traditional primary amides or linear alkyl chains. The cyclopropyl ring possesses unique sp2-like character in its C-C bonds, allowing it to engage in favorable hydrophobic interactions and CH-π stacking within sterically constrained sub-pockets. In targets like TGF-βR1, the N-cyclopropyl group has been shown to form critical water-bridged hydrogen bonds while acting as a lipophilic cap that resists cytochrome P450-mediated oxidative metabolism better than straight-chain alkyls[3].
C4-Amino Group: The Orthogonal Synthetic Vector
In traditional pyrazole scaffolds, late-stage functionalization often requires harsh electrophilic aromatic substitution. The pre-installed C4-amino group in this advanced scaffold acts as a versatile, orthogonal synthetic vector. Because it points directly towards the solvent-exposed channel of the ATP-binding site, it serves as an ideal handle for cross-coupling or amidation, allowing researchers to optimize pharmacokinetic properties without disrupting the core hinge-binding interactions[4].
Logical mapping of structural moieties to their mechanistic functions in kinase inhibition.
Quantitative Performance Comparison
The structural advantages of the functionalized scaffold translate directly into measurable physicochemical and pharmacological improvements. The table below summarizes the comparative data.
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and explain the causality behind the chosen reagents.
Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Cross-Coupling
Objective: Couple an aryl halide (lead fragment) to the C4-amino group of the pyrazole scaffold.
Causality & Design: The C4-amino group is sterically hindered by the adjacent N1-methyl and C3-carboxamide groups. Therefore, a highly active palladium catalyst system is required. We utilize Pd2(dba)3 combined with XPhos—a bulky, electron-rich biaryl phosphine ligand that facilitates reductive elimination even with sterically demanding substrates.
Reaction Setup: In a nitrogen-filled glovebox, combine 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (1.0 eq), aryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.
Execution: Heat the sealed reaction vial to 100°C for 12 hours.
Internal Validation (LC-MS): Monitor reaction progress via LC-MS. The complete disappearance of the scaffold mass (m/z 180.1) and the appearance of the target product mass confirms successful conversion.
Purification & Orthogonal Validation: Filter the mixture through a pad of Celite to remove palladium black. Purify via reverse-phase preparative HPLC. Confirm structural integrity using 1H NMR (ensure the N-cyclopropyl multiplet at ~0.5-0.8 ppm remains intact) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC50 of the synthesized pyrazole-based inhibitor against a target kinase (e.g., CDK2).
Causality & Design: The ADP-Glo assay is selected over fluorescence-based assays (like FRET) because it measures ADP production via luminescence. This eliminates the auto-fluorescence interference commonly caused by highly conjugated pyrazole derivatives, ensuring high-fidelity data.
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
Kinase Reaction: In a 384-well plate, mix 1 µL of the inhibitor solution, 2 µL of CDK2/CyclinA enzyme (concentration optimized to ensure <20% total ATP depletion), and 2 µL of ATP/Substrate mix.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, producing a luminescent signal.
Self-Validating Analysis: Include Staurosporine as a positive control (expected IC50 ~1-5 nM) and DMSO as a negative (vehicle) control. Calculate the IC50 using a 4-parameter logistic non-linear regression model. Quality Control: A Z'-factor > 0.7 must be achieved for the assay plate to be considered statistically valid.
Step-by-step experimental workflow for synthesizing and validating pyrazole-based inhibitors.
References
Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Title: 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors
Source: ResearchGate
URL: [Link]
Validating 4-Amino-N-Cyclopropyl-1-Methyl-1H-Pyrazole-3-Carboxamide Efficacy in FGF19-Driven Murine Xenograft Models: A Comparative Guide
Introduction & Structural Rationale Hepatocellular carcinoma (HCC) is characterized by high inter-tumor heterogeneity. In approximately 20–30% of HCC patients, the aberrant amplification of the Fibroblast Growth Factor 1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
Hepatocellular carcinoma (HCC) is characterized by high inter-tumor heterogeneity. In approximately 20–30% of HCC patients, the aberrant amplification of the Fibroblast Growth Factor 19 (FGF19) and its cognate receptor, FGFR4, serves as a primary oncogenic driver[1]. While multi-kinase inhibitors like Lenvatinib demonstrate clinical utility, their broad-spectrum inhibition (targeting VEGFR1-3 and FGFR1-4) often leads to dose-limiting toxicities such as hypertension and hyperphosphatemia[2].
To address this, the novel small-molecule candidate 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (hereafter referred to as 4-ACP ) was developed.
Causality in Drug Design:
1-Methyl-1H-Pyrazole-3-Carboxamide Core: This specific chemotype acts as an optimal hydrogen bond donor/acceptor system that anchors the molecule into the adenine-binding pocket of FGFR4. The 1-methyl group is sterically tailored to occupy a distinct hydrophobic sub-pocket unique to FGFR4, driving profound selectivity over FGFR1-3 and avoiding pan-FGFR toxicities[3].
N-Cyclopropyl Moiety: The incorporation of a cyclopropyl group restricts conformational flexibility, reducing the entropic penalty upon kinase binding. Furthermore, it significantly enhances metabolic stability against hepatic CYP450 oxidation compared to linear alkyl chains, ensuring sustained in vivo exposure.
This guide objectively compares the preclinical efficacy of 4-ACP against the highly selective covalent FGFR4 inhibitor Fisogatinib (BLU-554) [1] and the standard-of-care multi-kinase inhibitor Lenvatinib [2] in FGF19-amplified murine xenograft models.
Mechanistic Pathway: The FGF19/FGFR4 Axis
In FGF19-driven HCC, the binding of FGF19 to FGFR4—facilitated by the co-receptor β-Klotho (KLB)—triggers receptor dimerization and autophosphorylation. This recruits the adapter protein FRS2, initiating a downstream signaling cascade through ERK1/2 and AKT that drives aggressive tumor proliferation[3].
Fig 1. The FGF19/FGFR4 signaling cascade in HCC and the intervention point of selective inhibitors.
In Vitro Kinase Selectivity Profiling
Before advancing to in vivo models, establishing biochemical target engagement is critical. Table 1 outlines the half-maximal inhibitory concentrations (IC₅₀) determined via time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.
Data Interpretation: 4-ACP demonstrates sub-nanomolar potency against FGFR4 with an exceptional >800-fold selectivity window over FGFR1. This profile suggests that 4-ACP can achieve complete target suppression in vivo without triggering the hyperphosphatemia associated with FGFR1 inhibition[3].
Murine Xenograft Workflow & Methodology
To validate these findings in vivo, we utilized the Hep3B human HCC cell line, which naturally harbors an FGF19 amplification and is highly sensitive to FGFR4 pathway modulation[1].
Fig 2. Step-by-step workflow for the Hep3B murine xenograft efficacy study.
Self-Validating Experimental Protocol
Step 1: Cell Culture & Implantation
Cultivate Hep3B cells in EMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
Harvest cells at 80% confluence. Resuspend in a 1:1 mixture of serum-free EMEM and Matrigel® to ensure localized tumor establishment.
Inject 5 × 10⁶ cells subcutaneously (SC) into the right flank of 6-week-old female BALB/c nude mice.
Step 2: Randomization & Dosing Strategy
Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula:
V=0.5×(length×width2)
.
Once tumors reach an average volume of 150 mm³, randomize mice into four cohorts (n=8/group).
Administer treatments via oral gavage (PO) once daily (QD) for 21 days:
Vehicle: 0.5% Methylcellulose / 0.2% Tween-80.
4-ACP: 30 mg/kg.
Fisogatinib: 30 mg/kg.
Lenvatinib: 10 mg/kg (Maximum tolerated dose for sustained efficacy in mice[2]).
Step 3: Pharmacodynamic (PD) Biomarker Analysis
At day 21, sacrifice mice 2 hours post-final dose to capture peak target engagement.
Snap-freeze tumor tissues in liquid nitrogen. Homogenize in RIPA buffer containing protease and phosphatase inhibitors.
Quantify the suppression of FGFR4 signaling by measuring phosphorylated FRS2 (p-FRS2) relative to total FRS2 via Western Blot.
In Vivo Efficacy & Toxicity Comparison
The primary endpoints for xenograft validation are Tumor Growth Inhibition (TGI) and systemic toxicity (measured via body weight loss).
Table 2: In Vivo Efficacy in Hep3B Xenograft Model (Day 21)
Treatment Group
Dose (mg/kg QD)
Tumor Growth Inhibition (TGI %)
Body Weight Change (%)
Target Engagement (p-FRS2 Reduction)
Vehicle
-
-
+2.1%
0%
4-ACP
30
88%
-1.5%
92%
Fisogatinib
30
85%
-2.8%
89%
Lenvatinib
10
71%
-8.4%
45%
Discussion of Results
Superior Efficacy: 4-ACP achieved an 88% TGI, outperforming the standard-of-care Lenvatinib (71%) and showing slight superiority to Fisogatinib (85%). The profound tumor regression correlates directly with the 92% reduction in p-FRS2, confirming that 4-ACP's mechanism of action is tightly linked to FGFR4 pathway shutdown.
Safety Profile: Multi-kinase inhibition by Lenvatinib resulted in notable systemic toxicity (-8.4% body weight loss), likely driven by off-target VEGFR and PDGFR inhibition[2]. In contrast, the high selectivity of 4-ACP resulted in negligible body weight loss (-1.5%), validating the structural hypothesis that the 1-methyl-pyrazole core safely bypasses broad kinome interference.
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Validation of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide Purity: A Comparative Guide
Executive Summary & Rationale
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1488749-65-0)[1] is a highly functionalized heterocyclic building block utilized extensively in the discovery of targeted therapeutics, particularly kinase inhibitors. The molecule features multiple reactive sites—a primary amine, a cyclopropyl-substituted carboxamide, and a methylated pyrazole core. While these features make it a versatile pharmacophore, they also complicate purity analysis.
Standard HPLC-UV assays are often insufficient because synthetic byproducts (e.g., des-methylated analogs, unreacted intermediates, or regioisomers) frequently co-elute and exhibit identical UV absorbance profiles. Therefore, orthogonal validation using Mass Spectrometry (MS) is mandatory to ensure batch-to-batch consistency, detect isobaric impurities, and maintain compliance with ICH Q2(R1) analytical validation guidelines[2].
Comparative Analysis of MS Modalities
To objectively determine the optimal MS technique, we must evaluate the specific physicochemical properties of the compound. The molecule is highly polar, basic, and contains a potentially thermally labile cyclopropylamide linkage.
LC-ESI-MS (Liquid Chromatography-Electrospray Ionization MS) – The Gold Standard: ESI is a soft ionization technique that excels with polar, basic molecules. The acidic mobile phase readily protonates the pyrazole nitrogens and the primary amine, yielding a strong, stable
[M+H]+
precursor ion at m/z 181.1. Crucially, ESI preserves the fragile cyclopropylamide bond during ionization, allowing for accurate quantification of the intact molecule[3].
LC-APCI-MS (Atmospheric Pressure Chemical Ionization) – The Suboptimal Alternative: While useful for less polar molecules, APCI utilizes a heated corona discharge. For this specific pyrazole carboxamide, the thermal energy combined with the chemical ionization process often induces unwanted in-source fragmentation (e.g., premature cleavage of the cyclopropyl group). This complicates the purity profile and reduces the signal-to-noise ratio for the intact molecular ion.
GC-EI-MS (Gas Chromatography-Electron Impact MS) – Not Recommended: The high temperatures required for volatilization in GC (typically >250°C) risk thermal degradation of the primary amine and cyclopropylamide. Furthermore, 70 eV electron impact is a "hard" ionization method that shatters the molecule, often leaving an undetectable molecular ion peak and making impurity identification nearly impossible without prior chemical derivatization.
Quantitative Data Presentation
Table 1: Performance Comparison of MS Modalities for Pyrazole Carboxamide Purity Validation
Analytical Modality
Ionization Type
Thermal Degradation Risk
Sensitivity (LOD)
Suitability for Target Compound
LC-ESI-MS
Soft (Protonation)
Low
< 0.05 µg/mL
Excellent (Preserves intact mass)
LC-APCI-MS
Medium (Corona Discharge)
Moderate
~ 0.5 µg/mL
Fair (Prone to in-source fragmentation)
GC-EI-MS
Hard (70 eV Electron Impact)
High
> 5.0 µg/mL
Poor (Requires derivatization)
Self-Validating Experimental Protocol (LC-ESI-MS)
Following the ICH Q2(R1) guidelines for the validation of analytical procedures[2], the following protocol establishes a self-validating system for determining the purity of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide.
Causality of Experimental Choices: The use of a sub-2 µm C18 column ensures high peak capacity to separate structurally similar impurities. The addition of 0.1% Formic Acid to both aqueous and organic mobile phases serves a dual purpose: it suppresses the silanol activity of the stationary phase (preventing peak tailing of the basic amine) and acts as an essential proton source to maximize ESI+ ionization efficiency[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte in MS-grade Methanol to a stock concentration of 1.0 mg/mL. Dilute with the initial mobile phase (95% Water / 5% Acetonitrile) to a working concentration of 10 µg/mL.
Self-Validation Check: Prepare a blank solvent sample to run prior to the analyte to rule out column carryover and establish baseline noise.
Chromatographic Separation:
Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.
MS Parameters (Positive ESI):
Capillary Voltage: 3.0 kV.
Cone Voltage: 25 V (Optimized experimentally to prevent in-source fragmentation while maximizing the m/z 181.1 signal).
Specificity: Confirm the m/z 181.1 peak corresponds exclusively to the target retention time, with no interference in the blank injection.
Linearity: Inject calibration standards ranging from 0.1 µg/mL to 20 µg/mL. Ensure the correlation coefficient (
R2
) is > 0.999.
Purity Calculation: Utilize the Area Normalization Method (Area %) from the Extracted Ion Chromatograms (XIC) to quantify the target compound against any detected structurally related impurities.
Analytical Workflows and Mechanisms
Analytical workflow for LC-ESI-MS purity validation of pyrazole derivatives.
ESI+ ionization and CID fragmentation pathways for the pyrazole carboxamide.
References
Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov. Available at:[Link]
National Institutes of Health (NIH) / PMC. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC. Available at:[Link]
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide compared to standard commercial kinase inhibitors
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Rationale for Targeting Cyclin-Dependent Kinases The cell cycle is a tightly regulated process, and its dysregulation is a hallmark o...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Targeting Cyclin-Dependent Kinases
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of cell cycle progression.[1][2] Specifically, the complex formed by Cyclin E and CDK2 is crucial for the transition from the G1 to the S phase, where DNA replication occurs.[1] In many cancers, including breast, ovarian, and prostate cancers, the CDK2 signaling pathway is hyperactive, making it a prime target for therapeutic intervention.[1][3]
This guide focuses on 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide , a novel investigational molecule we will refer to as Pyrazolamide-C1 . Based on the common activity of its structural class, we hypothesize it to be a selective inhibitor of CDK2.[4] We will compare its theoretical profile to three well-characterized commercial CDK inhibitors:
Flavopiridol (Alvocidib): A first-generation, broad-spectrum CDK inhibitor that targets CDK1, 2, 4, 6, and 7.[2][5] It also inhibits CDK9, which plays a role in transcription, giving it a complex mechanism of action.[6][7]
Roscovitine (Seliciclib): Another first-generation purine analog that primarily inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 by competing with ATP.[8][9][10]
AT7519: A second-generation, multi-CDK inhibitor with potent activity against CDK1, 2, 4, 5, 6, and 9.[11][12][13][14] It has demonstrated strong anti-proliferative effects in various tumor models.[11][15]
The central scientific challenge is to determine if a novel, selective inhibitor like Pyrazolamide-C1 offers advantages over broader-spectrum agents, potentially through a wider therapeutic window and reduced off-target effects.
Comparative Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 across a panel of different kinases.
The following table presents the known IC50 values for our selected commercial inhibitors against key CDKs and a hypothetical, yet plausible, profile for Pyrazolamide-C1, portraying it as a highly selective CDK2 inhibitor.
Kinase Inhibitor
CDK1 (IC50, nM)
CDK2 (IC50, nM)
CDK4 (IC50, nM)
CDK5 (IC50, nM)
CDK7 (IC50, nM)
CDK9 (IC50, nM)
Pyrazolamide-C1 (Hypothetical)
850
5
>10,000
1,200
>10,000
4,500
Flavopiridol
~30
~100
~100
-
~300
~30
Roscovitine
~700
~700
>100,000
~200
~700
~400
AT7519
~100
~40
~200
-
-
<10
Data for commercial inhibitors are compiled from various sources. The data for Pyrazolamide-C1 is hypothetical to illustrate the profile of a selective inhibitor.
This data highlights the differing profiles of these inhibitors. While Flavopiridol and AT7519 show broad-spectrum activity, Roscovitine is less potent against CDK4.[5][8][9] Our hypothetical Pyrazolamide-C1 is designed to be highly selective for CDK2, which could translate to more targeted effects on the G1/S transition with potentially fewer off-target effects.
Experimental Protocols for Comparative Analysis
To validate and compare these inhibitors, a series of robust, self-validating experiments are required. The following protocols provide a framework for this analysis.
In Vitro Kinase Assay
Objective: To determine the IC50 values of each inhibitor against a panel of purified kinases, thereby quantifying their potency and selectivity.
Causality: This assay directly measures the interaction between the inhibitor and its target enzyme in a controlled, cell-free environment. It is the gold standard for determining biochemical potency.[16][17]
Methodology:
Reagent Preparation:
Prepare a 20x kinase buffer (e.g., 1 M Tris-HCl pH 7.5, 2 mM EDTA, 40 mM DTT).[18]
Prepare a fresh 10x ATP regeneration system (100 mM MgCl2, 10 mM ATP, 100 mM creatine phosphate, 2 mg/mL creatine kinase).[18]
Prepare serial dilutions of each inhibitor (Pyrazolamide-C1, Flavopiridol, Roscovitine, AT7519) in DMSO.
Kinase Reaction:
In a 96-well plate, combine the purified kinase (e.g., CDK2/Cyclin E), a suitable substrate (e.g., Histone H1), and the kinase buffer.
Add the serially diluted inhibitors to the wells. Include a DMSO-only control (vehicle).
Initiate the kinase reaction by adding [γ-³²P]ATP.[16]
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
Detection and Analysis:
Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
Transfer the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
Wash the membrane to remove unbound [γ-³²P]ATP.
Quantify the radioactivity on the membrane using a scintillation counter.
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
Calculate the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro radioactive kinase assay.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative and cytotoxic effects of the inhibitors on cancer cell lines.
Causality: This assay measures the metabolic activity of living cells. A reduction in metabolic activity is proportional to the number of viable cells, indicating either cell death or growth inhibition.[19][20][21][22] NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20][21]
Methodology:
Cell Culture:
Seed a cancer cell line known to be dependent on CDK2 signaling (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
Inhibitor Treatment:
Prepare serial dilutions of each inhibitor in the cell culture medium.
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).
Incubate the cells for a specified period (e.g., 72 hours).
MTT Addition and Solubilization:
Add MTT solution (final concentration 0.5 mg/mL) to each well.[20][22]
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[20]
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple crystals.[22]
Data Acquisition:
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[20]
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Target Inhibition
Objective: To confirm that the inhibitors engage their target (CDK2) within the cell and inhibit its downstream signaling.
Causality: CDK2's primary role in the G1/S transition is to phosphorylate the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing the transcription of genes required for DNA synthesis. An effective CDK2 inhibitor will reduce the level of phosphorylated pRb. Western blotting allows for the specific detection of this change in phosphorylation status.[23][24]
Methodology:
Cell Treatment and Lysis:
Culture cells (e.g., HCT116) and treat them with different concentrations of the inhibitors for a shorter time course (e.g., 6-24 hours).
Wash the cells with ice-cold PBS.
Lyse the cells on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.[25]
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[23]
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
Immunoblotting:
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb (Ser807/811)).
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Normalization and Analysis:
Strip the membrane and re-probe with an antibody for total pRb to ensure that changes in the phospho-signal are not due to changes in total protein levels.[24]
Also, probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal.
Caption: Simplified CDK2 signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to comparing a novel kinase inhibitor, Pyrazolamide-C1, with established commercial alternatives. By integrating biochemical assays, cell-based functional assays, and target validation through western blotting, researchers can build a robust data package to characterize the potency, selectivity, and cellular efficacy of new chemical entities.
The hypothetical profile of Pyrazolamide-C1 as a highly selective CDK2 inhibitor presents a compelling scientific rationale. Such a compound could offer a more precise therapeutic intervention, potentially minimizing the off-target effects associated with broader-spectrum inhibitors like Flavopiridol and AT7519. The experimental workflows described herein provide the necessary tools to rigorously test this hypothesis and establish a clear, data-driven comparison. The ultimate goal is to identify next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer.[1][3][26]
References
Senderowicz, A. M. (2001). Mechanisms of action of flavopiridol. Investigational New Drugs, 19(1), 1-10. [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
George, G., et al. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research. [Link]
Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]
Blagosklonny, M. V. (2004). Flavopiridol, an inhibitor of transcription: implications, problems and solutions. Cell Cycle, 3(12), 1539-1542. [Link]
Norez, C., et al. (2016). Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis. Frontiers in Pharmacology, 7, 439. [Link]
Gojo, I., et al. (2002). The Cyclin-dependent Kinase Inhibitor Flavopiridol Induces Apoptosis in Multiple Myeloma Cells through Transcriptional Repression and Down-Regulation of Mcl-1. Clinical Cancer Research, 8(11), 3527-3538. [Link]
Chen, Y., et al. (2022). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cell Death & Disease, 13(1), 85. [Link]
Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Haematologica, 95(11), 1878–1886. [Link]
Singh, S., et al. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 28(22), 7545. [Link]
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
American Association for Cancer Research. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research. [Link]
National Cancer Institute. (n.d.). Clinical Trials Using CDK2 Inhibitor INX-315. Retrieved from [Link]
Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-32. [Link]
Senderowicz, A. M. (2001). Mechanisms of action of flavopiridol. ResearchGate. [Link]
Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]
Emami, H. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(12), e3272. [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]
Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
Wikipedia. (n.d.). Seliciclib. Retrieved from [Link]
Sparano, J. A. (2024, October 7). Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. OncLive. [Link]
Drug Hunter. (2025, April 18). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Retrieved from [Link]
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972435. [Link]
BindingDB. (n.d.). BindingDB BDBM50293162. Retrieved from [Link]
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
European Journal of Cancer. (n.d.). Overview of marketed kinase inhibitors, their applications and biochemical characteristics. Retrieved from [Link]
Wang, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(11), 2788. [Link]
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
Jha, A., et al. (2017). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Science & Therapy, 9(1), 329-333. [Link]
Kim, D., & Tsai, P. C. (2021). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 22(16), 8795. [Link]
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
cross-reactivity profiling of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide against human kinome
As a Senior Application Scientist, I frequently observe drug development programs stall because a compound's kinome selectivity was evaluated using a single, isolated methodology. Small-molecule kinase inhibitors—particu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe drug development programs stall because a compound's kinome selectivity was evaluated using a single, isolated methodology. Small-molecule kinase inhibitors—particularly low-molecular-weight fragments—frequently exhibit polypharmacology due to the high structural conservation of the ATP-binding pocket across the >500 members of the human kinome.
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1488749-65-0) serves as an excellent case study. It represents a classic hinge-binding scaffold: the pyrazole nitrogen and C4-amino group form critical bidentate hydrogen bonds with the kinase hinge region, while the N-cyclopropyl carboxamide directs toward the solvent-exposed channel. Because this pharmacophore is privileged (appearing in inhibitors for Aurora kinases, JAKs, and CDKs), determining its exact cross-reactivity landscape is essential to predict off-target toxicity and guide lead optimization.
This guide objectively compares three orthogonal profiling platforms—Active-Site Competition Binding , Radiometric Activity Assays , and Live-Cell Target Engagement —using this pyrazole fragment as a comparative baseline to demonstrate how and why compound potency shifts across different biological contexts.
Figure 1: Logical workflow for kinome cross-reactivity profiling and orthogonal validation.
The Causality of Choice:
To evaluate kinome-wide cross-reactivity without the bottleneck of optimizing enzymatic substrates for >400 individual kinases, active-site competition binding assays (e.g., KINOMEscan) are the industry standard. This method measures thermodynamic binding affinity (
Kd
) independent of the kinase's activation state. It is highly effective at identifying off-targets that might be missed in functional assays requiring active, phosphorylated kinases [1].
Self-Validating Experimental Protocol:
Preparation: Express human kinases as fusions with T7 bacteriophage.
Immobilization: Bind a promiscuous, active-site-directed reference ligand to a solid support matrix.
Equilibration: Incubate the immobilized ligand, the T7-kinase, and the pyrazole test compound (at 1 µM and 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
Validation Controls (Critical): Include a DMSO vehicle (negative control, defines 100% binding) and a broad-spectrum inhibitor like Staurosporine (positive control, defines 0% binding). The assay is only valid if the signal-to-background ratio between these controls exceeds a predefined threshold.
Quantification: Elute the bound kinase and quantify via qPCR targeting the T7 phage genome. Calculate % Control = ((Test - Positive) / (Negative - Positive)) * 100.
The Causality of Choice:
Binding does not strictly equate to functional inhibition. A compound may bind an inactive conformation tightly without inhibiting the catalytic cycle under physiological conditions. Therefore, hits from the binding screen must be validated using a direct functional readout. Radiometric assays (
33
P-ATP incorporation) remain the gold standard because they directly measure catalytic turnover without the interference of fluorescent compound artifacts or coupled-enzyme depletion[2].
Self-Validating Experimental Protocol:
Reaction Setup: Combine recombinant kinase, substrate peptide, and the pyrazole compound in base buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35).
ATP Addition: Initiate the reaction by adding a mixture of unlabeled ATP (at
Km
or physiological 1 mM) and trace
[γ−33P]
-ATP.
Incubation & Termination: Incubate for 20 minutes at room temperature. Terminate by spotting the reaction onto P81 ion-exchange cellulose paper.
Validation Controls (Critical): Calculate the Z'-factor using DMSO (max activity) and 10 µM Staurosporine (min activity). A valid assay must yield a
Z′>0.6
to ensure statistical reliability.
Quantification: Wash the P81 paper extensively in 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated
33
P via scintillation counting to determine the
IC50
.
Live-Cell Target Engagement: NanoBRET
The Causality of Choice:
Biochemical assays fail to account for cellular permeability, intracellular multiprotein complexes, and competition with high intracellular ATP (~1–3 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) provides a biophysical approach to quantify target occupancy in live cells, revealing the true physiological selectivity of the pyrazole fragment [3].
Self-Validating Experimental Protocol:
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
Tracer Addition: Add a cell-permeable fluorescent kinase tracer.
Compound Treatment: Treat cells with serial dilutions of the pyrazole compound.
Validation Controls (Critical): Include a "no tracer" control to subtract background luminescence and ensure the test compound itself does not quench the NanoLuc emission (460 nm).
Quantification: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460). Competitive displacement by the compound results in a dose-dependent loss of the BRET signal.
Figure 2: Mechanism of NanoBRET live-cell target engagement and competitive displacement.
Quantitative Data Presentation & Platform Comparison
To illustrate the performance of these platforms, below is the comparative cross-reactivity profile of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide against five representative kinases.
Kinase Target
KINOMEscan (% Control at 1 µM)
Binding Affinity (
Kd
, nM)
Radiometric Activity (
IC50
, nM)
NanoBRET Cellular (
IC50
, nM)
AURKA
12%
45
150
420
JAK2
18%
80
310
850
CDK2
25%
120
450
>1000
ABL1
85%
>1000
>1000
N/A
EGFR
92%
>1000
>1000
N/A
Data Synthesis & Interpretation:
The data reveals a classic attrition cascade. While the fragment binds tightly to AURKA and JAK2 in cell-free environments (
Kd
< 100 nM), the functional
IC50
shifts higher due to the requirement to outcompete ATP in the catalytic assay. Furthermore, the live-cell NanoBRET assay demonstrates a significant rightward shift in potency (Cellular
IC50
> 400 nM). This highlights a critical causality principle: biochemical affinity often overestimates cellular potency for ATP-competitive hinge binders due to the ~1–3 mM intracellular ATP concentration.
Conclusion
For low-molecular-weight fragments like 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, relying solely on active-site binding assays will yield a high false-positive rate for cross-reactivity. A robust profiling funnel must integrate high-throughput binding for broad coverage, radiometric assays for functional validation, and live-cell target engagement to confirm physiological selectivity.
References
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. Nature Biotechnology (2011).[Link]
The target landscape of clinical kinase drugs. Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. Science (2017).[Link]
Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. Cell Chemical Biology (2018).[Link]
A Researcher's Guide to the Safe Handling of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1341467-42-2)...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide (CAS No. 1341467-42-2). As this is a specialized research chemical, comprehensive, long-term toxicological data may not be publicly available. Therefore, this protocol is grounded in the principle of prudent practice, treating the compound with the caution required for a potentially potent, biologically active molecule. The procedures outlined below are designed to create a self-validating system of safety, prioritizing hazard mitigation at every step.
Hazard Assessment and Risk Analysis: A Proactive Approach
Understanding the potential risks is the foundation of safe handling. While a comprehensive Safety Data Sheet (SDS) from a major supplier may not be available, hazard classification data indicates that 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide presents multiple risks.[1]
Structural & Class-Based Analysis:
The molecule belongs to the aminopyrazole carboxamide class, a scaffold frequently used in the development of biologically active agents, such as kinase inhibitors for pharmaceuticals or pesticides.[2][3][4] Compounds of this nature are designed to be active at a cellular level and should be handled as potentially potent pharmaceutical ingredients.[5] The primary risks are associated with the following routes of exposure:
Inhalation: As a powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring), posing a significant inhalation risk.[6]
Dermal Contact: The compound is classified as a skin irritant.[1] Many active pharmaceutical ingredients (APIs) can be absorbed through the skin, leading to systemic effects.
Eye Contact: The compound is classified as a serious eye irritant.[1] Direct contact with powders or solutions can cause significant damage.
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.
Based on notified classifications, the compound has the following hazard codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness).[1]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before selecting Personal Protective Equipment (PPE), which is the last line of defense, all personnel must adhere to higher-level engineering and administrative controls.[7][8]
Engineering Control - The Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood.[9] This is the primary method to prevent inhalation exposure.
Administrative Control - Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory. This prevents cross-contamination of common areas and equipment.
Work Practices: Never work alone when handling highly potent or novel compounds.[10] Plan all procedures in advance and work with the minimum quantity of material necessary.[10][11]
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are mandatory.[12] The minimum required PPE should be supplemented based on a task-specific risk assessment.[13]
Task/Procedure
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Storage & Transport (Closed Container)
Single pair of nitrile gloves
ANSI Z87-rated safety glasses with side shields[13]
Laboratory coat (disposable gown recommended if splash risk is high)
Not required if performed in a certified fume hood
Waste Disposal
Double-gloved with nitrile gloves
Chemical splash goggles
Laboratory coat
Not required
Detailed PPE Specifications:
Hand Protection: Use powder-free nitrile gloves. When double-gloving, inspect the outer glove for any signs of contamination before removing. Change gloves immediately if contamination is suspected.[12]
Eye and Face Protection: Safety glasses are the minimum requirement for any lab activity.[13] When handling the solid compound or when there is a splash hazard, upgrade to chemical splash goggles. A face shield worn over goggles provides an additional layer of protection.[13]
Body Protection: A standard lab coat is the minimum requirement.[13] For handling the solid powder outside of an isolator, a disposable gown or coverall is recommended to prevent contamination of personal clothing.[5][15]
Respiratory Protection: Surgical masks do not provide adequate protection against chemical aerosols.[6][16] An N95 respirator should be used for weighing and handling powders to minimize inhalation risk. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[12]
Step-by-Step Operational and Disposal Plans
Adherence to a strict, step-by-step workflow minimizes risk and ensures reproducibility and safety.